1H-Pyrazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGZBVBZIDWZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340402 | |
| Record name | 4-Cyanopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31108-57-3 | |
| Record name | 4-Cyanopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrazole-4-carbonitrile: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 1H-Pyrazole-4-carbonitrile
This compound is a foundational heterocyclic compound that serves as a versatile synthetic intermediate in the development of a wide range of biologically active molecules. Its rigid pyrazole core, substituted with a reactive carbonitrile group, makes it a privileged scaffold in medicinal chemistry and agrochemical research.[1] This guide provides a comprehensive overview of its fundamental properties, structure, and common experimental methodologies.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound. This data is essential for its identification, handling, and application in synthetic chemistry.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Cyanopyrazole, 4-Cyano-1H-pyrazole[2][3] |
| CAS Number | 31108-57-3[2] |
| Molecular Formula | C₄H₃N₃[2] |
| Molecular Weight | 93.09 g/mol [2] |
| InChI | InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7)[2] |
| InChIKey | NUGZBVBZIDWZAD-UHFFFAOYSA-N[2] |
| SMILES | C1=C(C=NN1)C#N[2] |
| Physical Property | Value |
| Physical State | Solid[4] |
| Appearance | White powder[5] |
| Melting Point | 154 - 156 °C[4] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF[4] |
Molecular Structure and Visualization
The structure of this compound consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms, with a nitrile (-C≡N) group attached at the 4-position. This arrangement of atoms confers specific electronic properties and reactivity patterns that are crucial for its role as a synthetic building block.
Caption: Molecular Structure of this compound.
Experimental Protocols: Synthesis and Characterization
While specific, detailed experimental protocols for the parent this compound are not extensively published in readily available literature, the synthesis and characterization of its numerous derivatives are well-documented. These methods provide a strong framework for working with this class of compounds.
General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
A common and versatile method for the synthesis of pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction. This approach is often favored for its efficiency and atom economy.
Reaction: Condensation of an aldehyde, malononitrile, and a phenylhydrazine derivative.
Typical Protocol:
-
To a solution of an appropriate aldehyde and malononitrile in a suitable solvent (e.g., ethanol, or a green solvent system like ethanol-water or a deep eutectic solvent), a catalyst is added.[1]
-
Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl₃).[1]
-
The corresponding phenylhydrazine is then added to the reaction mixture.
-
The mixture is heated, often to around 80°C, for a duration ranging from a few minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
Characterization Techniques
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents provide detailed information about the connectivity and electronic environment of the atoms.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound derivatives, key vibrational bands include the C≡N stretch of the nitrile group (typically around 2200-2260 cm⁻¹) and N-H stretches for amino-substituted derivatives.[6][8][9]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further support the proposed structure.[2][8]
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.[10]
Role in Drug Discovery and Development
The this compound scaffold is a cornerstone in the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making this chemical moiety a subject of intense research in the pharmaceutical and agrochemical industries.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound: Properties, Uses, Safety Data & Supplier Information – Expert Chemistry Guide [nj-finechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Pyrazole-Based Compounds: A Technical Guide
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century laid the groundwork for a vast and diverse class of compounds that have had a profound impact on human health. From the early analgesic and antipyretic agents to modern-day blockbuster drugs targeting complex signaling pathways, the pyrazole scaffold has consistently demonstrated its versatility and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazole-based compounds, with a focus on key historical milestones and the development of significant therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
The Dawn of Pyrazole Chemistry: Discovery and Early Syntheses
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered the first pyrazole compound.[1] This seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of ethyl acetoacetate with phenylhydrazine, leading to the formation of a novel heterocyclic system.[2] Although the initial structural assignment was later corrected, Knorr's discovery opened the door to a new field of chemical exploration.
Just a few years later, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole ring. His work, also published in the Berichte der deutschen chemischen Gesellschaft, involved the reaction of 1,3-dicarbonyl compounds with hydrazine, a method that would become a fundamental approach for constructing the pyrazole core, now famously known as the Knorr Pyrazole Synthesis.
The Knorr Pyrazole Synthesis (1883)
The reaction reported by Ludwig Knorr in 1883 involved the condensation of ethyl acetoacetate with phenylhydrazine. While the original publication does not explicitly state the yield, the protocol laid the foundation for what is now a classic named reaction in organic chemistry.
-
Reactants:
-
Phenylhydrazine: 100 g
-
Ethyl acetoacetate: 125 g
-
-
Procedure:
-
The phenylhydrazine and ethyl acetoacetate were combined in a reaction vessel.
-
The mixture was allowed to stand at ambient temperature, during which a condensation reaction occurred.
-
Upon standing, the reaction mixture solidified.
-
The solid product, 1-phenyl-3-methyl-5-pyrazolone, was collected.
-
-
Purification: The original publication does not detail a purification method, but modern adaptations of this procedure typically involve recrystallization from a suitable solvent such as ethanol.
| Parameter | Value |
| Mass of Phenylhydrazine | 100 g |
| Mass of Ethyl Acetoacetate | 125 g |
| Product Name | 1-phenyl-3-methyl-5-pyrazolone |
| Reported Yield | Not explicitly stated in the original publication. |
The First Pyrazole-Based Drug: Antipyrine
Following his initial discovery, Ludwig Knorr synthesized antipyrine (phenazone) in 1883, which became one of the first synthetic drugs to be widely used as an analgesic and antipyretic.[3][4] The synthesis involved the methylation of 1-phenyl-3-methyl-5-pyrazolone.
-
Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (as described in section 1.1)
-
Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone
-
Reactants:
-
1-phenyl-3-methyl-5-pyrazolone
-
Methyl iodide or Dimethyl sulfate
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., methanol or acetonitrile)
-
-
Procedure:
-
1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent in the presence of a base.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.
-
The reaction is heated to drive the methylation to completion.
-
Upon cooling, the product, antipyrine, crystallizes and is collected by filtration.
-
-
-
Purification: Recrystallization from hot water or ethanol.
| Parameter | Value |
| Starting Material | 1-phenyl-3-methyl-5-pyrazolone |
| Methylating Agent | Methyl iodide or Dimethyl sulfate |
| Reported Yield | Varies depending on the specific conditions, with some modern procedures reporting yields up to 71%.[5] |
| Melting Point of Antipyrine | 111-113 °C |
Modern Pyrazole-Based Drugs: A Revolution in Targeted Therapy
The versatility of the pyrazole scaffold has been fully realized in the modern era of drug discovery, leading to the development of highly specific and potent therapeutic agents. Two prominent examples are Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Rimonabant, a cannabinoid receptor 1 (CB1) antagonist.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[6] This selectivity provides the anti-inflammatory and analgesic benefits of traditional NSAIDs while reducing the risk of gastrointestinal side effects associated with the inhibition of the COX-1 isoform.
The synthesis of celecoxib typically involves the condensation of a substituted 1,3-diketone with a hydrazine derivative.[5][7][8]
-
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Reactants:
-
p-methylacetophenone
-
Ethyl trifluoroacetate
-
Strong base (e.g., sodium hydride or sodium methoxide)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
A mixture of the strong base and solvent is prepared in a reaction vessel.
-
A solution of p-methylacetophenone and ethyl trifluoroacetate in the solvent is added dropwise at a controlled temperature (e.g., 20-25 °C).
-
The reaction mixture is heated (e.g., to 60-65 °C) for a period to ensure complete reaction.
-
After cooling, the reaction is quenched with acid (e.g., hydrochloric acid).
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the diketone intermediate.
-
-
Reported Yield: 91-96%[8]
-
-
Step 2: Synthesis of Celecoxib
-
Reactants:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
The diketone intermediate and 4-sulfamoylphenylhydrazine hydrochloride are dissolved in the solvent.
-
The mixture is heated to reflux for several hours.
-
Upon cooling, the crude celecoxib precipitates.
-
The solid is collected by filtration and washed.
-
-
Purification: Recrystallization from a suitable solvent system, such as ethyl acetate/heptane or toluene.[7][8]
-
Reported Yield: ~90% for the final step.[9]
-
| Parameter | Value | Reference(s) |
| In Vitro Efficacy | ||
| IC50 for COX-2 | 40 nM | [7] |
| Pharmacokinetics | ||
| Time to Peak Plasma Concentration (oral) | ~3 hours | |
| Clinical Trial Data (PRECISION Trial) | ||
| Primary Cardiovascular Event Rate | 2.3% (vs. 2.7% for Ibuprofen) | |
| Serious Gastrointestinal Event Rate | 1.1% (vs. 1.6% for Ibuprofen) |
Celecoxib exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.
Rimonabant: A CB1 Receptor Antagonist
Rimonabant was developed as a selective antagonist of the cannabinoid receptor type 1 (CB1) and was initially marketed for the treatment of obesity.[10] Although it was later withdrawn from the market due to psychiatric side effects, its discovery and mechanism of action remain significant in the study of the endocannabinoid system.
The synthesis of rimonabant is a multi-step process that has been optimized for efficiency and yield.[10][11]
-
Step 1: Synthesis of ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
-
Reactants:
-
4-chloropropiophenone
-
Diethyl oxalate
-
Lithium hexamethyldisilazide (LiHMDS)
-
Solvent (e.g., cyclohexane)
-
-
Procedure:
-
A solution of 4-chloropropiophenone is added to a solution of LiHMDS in cyclohexane at a controlled temperature (e.g., 15-20 °C).
-
After stirring, diethyl oxalate is added.
-
The reaction mixture is stirred for several hours.
-
The precipitated solid is filtered and washed to give the diketo ester intermediate.
-
-
Reported Yield: ~70%[11]
-
-
Step 2: Synthesis of Rimonabant
-
Reactants:
-
Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
-
N-aminopiperidine
-
2,4-dichlorophenylhydrazine hydrochloride
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
The diketo ester is condensed with N-aminopiperidine in ethanol at room temperature.
-
2,4-dichlorophenylhydrazine hydrochloride is then added to the reaction mixture.
-
The mixture is stirred for several hours at room temperature, leading to the cyclization and formation of rimonabant.
-
-
Purification: Crystallization from a suitable solvent like isopropyl ether.
-
Reported Overall Yield: ~45%[10]
-
| Parameter | Value | Reference(s) |
| In Vitro Efficacy | ||
| Ki for CB1 Receptor | 2 nM | |
| Pharmacokinetics | ||
| Melting Point | 156.5 °C | |
| Clinical Trial Data (RIO-Lipids study) | ||
| Change in Body Weight at 1 year (20 mg dose) | -8.6 kg (vs. -2.3 kg for placebo) |
Rimonabant acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). By blocking the receptor, it inhibits the downstream signaling cascade that is normally activated by endocannabinoids.
Conclusion
From its serendipitous discovery to its central role in modern drug development, the pyrazole scaffold has proven to be a remarkably versatile and enduringly relevant structure in medicinal chemistry. The foundational work of Knorr and Buchner paved the way for the creation of early therapeutics like antipyrine and established the fundamental synthetic routes that are still in use today. The subsequent development of highly targeted drugs such as celecoxib and rimonabant showcases the power of rational drug design based on a deep understanding of biological pathways. The continued exploration of pyrazole chemistry promises to yield even more innovative and effective treatments for a wide range of diseases, solidifying its legacy as a "privileged scaffold" in the ongoing quest for new medicines.
References
- 1. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 8. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1H-Pyrazole-4-carbonitrile: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1H-Pyrazole-4-carbonitrile, a key heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and drug development. Its privileged scaffold is integral to the synthesis of a diverse range of biologically active molecules.[1] This document outlines its fundamental physicochemical properties and presents a detailed experimental protocol for the synthesis of a representative derivative.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C4H3N3 | [2] |
| Molecular Weight | 93.09 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 31108-57-3 | [1] |
| Synonyms | 4-Cyanopyrazole | [2] |
Applications in Research and Development
The pyrazole nucleus is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3] Notably, successful drugs such as Celebrex® and Viagra® are derived from the pyrazole structure.[3] this compound serves as a crucial intermediate for synthesizing more complex, biologically active compounds.[1] Its structure allows for functionalization, enabling the creation of diverse molecular libraries for screening and drug discovery.[4]
Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
The following is a representative one-pot, three-component reaction for the synthesis of a pyrazole-4-carbonitrile derivative. This method highlights an efficient and environmentally friendly approach using readily available starting materials.[3][5]
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[3]
-
Solvent: Water/Ethanol mixture (1:1, 1.0 mL)[3]
Procedure:
-
To a test tube, add the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).[3]
-
Add the water/ethanol solvent mixture (1.0 mL).[3]
-
Stir the mixture at 55 °C using a magnetic stirrer.[3]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).[3][6]
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.[6]
-
Filter the solid crude product and wash it with water.[5]
-
Recrystallize the product from absolute ethanol to obtain the purified 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.[5]
Product Characterization: The final product can be characterized using various spectroscopic methods, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Proton Nuclear Magnetic Resonance (1H NMR)
-
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
-
Melting Point Analysis[6]
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1H-Pyrazole-4-carbonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected spectroscopic features based on data from related compounds and general principles of spectroscopy, supported by detailed experimental protocols.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H3/H5 | ~ 8.0 - 8.5 | Singlet |
| NH | ~ 13.0 - 14.0 | Broad Singlet |
Note: Data is predicted based on known spectra of pyrazole derivatives. The solvent used can significantly influence the chemical shift of the NH proton.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C3/C5 | ~ 135 - 140 |
| C4 | ~ 95 - 105 |
| CN | ~ 115 - 120 |
Note: Data is predicted based on known spectra of pyrazole derivatives.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| C=N Stretch | 1580 - 1650 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
Note: Based on typical infrared absorption frequencies for the respective functional groups.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 93 | [M]⁺ (Molecular Ion) |
| 66 | [M - HCN]⁺ |
| 39 | [C₃H₃]⁺ |
Note: Fragmentation pattern is predicted based on the mass spectrum of 1H-pyrazole and general fragmentation rules for nitriles and heterocyclic compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: The solution is transferred to a standard 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single peaks for each unique carbon atom. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak is often used as an internal standard. For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized by heating in a high vacuum environment.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.
The Expanding Therapeutic Potential of Pyrazole Carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] The incorporation of a carbonitrile (-C≡N) group into the pyrazole ring gives rise to pyrazole carbonitriles, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of pyrazole carbonitriles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and other significant biological properties.
Anticancer Activity
Pyrazole carbonitriles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
A summary of the in vitro cytotoxic activity of representative pyrazole carbonitrile derivatives against various human cancer cell lines is presented in Table 1. The half-maximal inhibitory concentration (IC50) values highlight the potent anticancer potential of this compound class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound A | HepG2 (Hepatocellular Carcinoma) | 2 | DNA Minor Groove Binder | [5] |
| Compound B | A549 (Lung Cancer) | 42.79 | CDK2 Inhibition | [5] |
| Compound C | MCF-7 (Breast Cancer) | 17.12 | CDK2 Inhibition | [5] |
| Compound D | HepG2 (Hepatocellular Carcinoma) | 15.98 | Dual EGFR/VEGFR-2 Inhibition | [5] |
| Compound E | HCT-116 (Colon Cancer) | 1.962 | Not Specified | [6] |
| Compound F | HT-29 (Colon Cancer) | 2.12 | COX-2, EGFR, Topo-1 Inhibition | [7] |
Signaling Pathways in Cancer Targeted by Pyrazole Carbonitriles
Several critical signaling pathways involved in tumorigenesis are modulated by pyrazole carbonitriles. These include pathways regulated by Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle.[8] Inhibition of CDK2 by pyrazole carbonitriles leads to cell cycle arrest and apoptosis.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[9][10] Pyrazole carbonitriles can inhibit EGFR, thereby blocking these oncogenic signals.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 by pyrazole carbonitriles can suppress tumor-induced angiogenesis.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biobide.com [blog.biobide.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2][3] Its remarkable versatility and ability to modulate the pharmacological activity of a wide range of compounds have led to its incorporation into numerous FDA-approved drugs.[1][4] This technical guide provides an in-depth exploration of the pyrazole core, detailing its synthesis, multifaceted biological activities, and mechanisms of action, with a focus on its application in drug discovery and development for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Strategies
The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[5][6] This, combined with its metabolic stability, makes it an attractive moiety for drug design.[7] The synthesis of pyrazole derivatives is well-established and can be achieved through various routes, most notably the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] Other significant synthetic methods include reactions of α,β-unsaturated ketones with hydrazines and 1,3-dipolar cycloadditions.[10][11]
A general workflow for the synthesis and evaluation of pyrazole derivatives is depicted below.
Diverse Pharmacological Activities
The pyrazole scaffold is a component of drugs targeting a wide array of diseases, underscoring its broad biological activity.[12][13][14][15] These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and anticoagulant effects.[1][3][13]
Anti-inflammatory Activity
Perhaps the most well-known application of the pyrazole scaffold is in nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective COX-2 inhibitor, is a prominent example.[1][8] The pyrazole ring in these compounds plays a crucial role in their binding to the cyclooxygenase enzymes.[5]
Anticancer Activity
In oncology, numerous pyrazole derivatives have been developed as kinase inhibitors.[4][16] For instance, Crizotinib is an ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer, and Ruxolitinib is a JAK1/2 inhibitor for myelofibrosis.[17] The pyrazole core often serves as a scaffold to correctly orient substituents for optimal interaction with the ATP-binding pocket of kinases.[18] Another important class of anticancer agents are PARP inhibitors like Niraparib, which is used for the treatment of ovarian cancer.[5][7]
Other Therapeutic Areas
Beyond inflammation and cancer, pyrazole-containing drugs have made a significant impact in various other therapeutic areas. Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, and Apixaban, a direct factor Xa inhibitor used as an anticoagulant, are blockbuster drugs that feature the pyrazole scaffold.[1][2] The anti-obesity drug Rimonabant, although later withdrawn, was a cannabinoid receptor 1 (CB1) antagonist.[1][12]
Quantitative Biological Data of Representative Pyrazole-Containing Compounds
The following table summarizes the biological activity of several key pyrazole-based compounds across different therapeutic targets.
| Compound | Target | Activity | Indication |
| Celecoxib | COX-2 | IC50 = 40 nM | Anti-inflammatory |
| Ruxolitinib | JAK1/JAK2 | IC50 = 3.3 nM / 2.8 nM | Myelofibrosis |
| Crizotinib | ALK | IC50 = 24 nM | Non-small cell lung cancer |
| Niraparib | PARP-1/PARP-2 | IC50 = 3.8 nM / 2.1 nM | Ovarian cancer |
| Sildenafil | PDE5 | IC50 = 3.9 nM | Erectile dysfunction |
| Apixaban | Factor Xa | Ki = 0.08 nM | Anticoagulant |
| Compound 43 | PI3 Kinase | IC50 = 0.25 µM | Breast Cancer (preclinical)[17] |
| Compound 48 | Haspin Kinase | IC50 = 1.7 µM (HCT116) | Cancer (preclinical)[17] |
Signaling Pathways Modulated by Pyrazole-Based Drugs
The mechanism of action of many pyrazole-containing drugs involves the modulation of key signaling pathways. For example, pyrazole-based kinase inhibitors can block aberrant signaling in cancer cells. The diagram below illustrates the inhibition of the p38 MAPK pathway, a critical regulator of inflammatory responses, by a pyrazole inhibitor.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and biological evaluation of pyrazole-containing compounds.
General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup : To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions : The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification : The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired pyrazole derivative.
-
Characterization : The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: p38α)
-
Reagents and Materials : Recombinant human p38α kinase, appropriate substrate (e.g., ATF2), ATP, assay buffer, and the pyrazole test compound.
-
Assay Procedure : The kinase reaction is initiated by adding ATP to a mixture of the p38α enzyme, the substrate, and varying concentrations of the pyrazole inhibitor in the assay buffer.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection : The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
-
Data Analysis : The IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[7][17] Its favorable physicochemical properties, well-established synthetic accessibility, and broad range of biological activities have solidified its importance in the development of new therapeutic agents.[15] Future research will undoubtedly continue to leverage this privileged core structure to address unmet medical needs across a wide spectrum of diseases.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 14. jchr.org [jchr.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 1H-Pyrazole-4-carbonitrile as a Versatile Synthetic Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 1H-Pyrazole-4-carbonitrile and its analogues, particularly 5-amino-1H-pyrazole-4-carbonitriles, have emerged as exceptionally versatile synthetic intermediates. Their inherent reactivity and substitution patterns allow for the efficient construction of complex heterocyclic systems, leading to the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, with a focus on its role in the synthesis of targeted therapies, exemplified by the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for professionals in the field of chemical synthesis and drug development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmaceuticals and agrochemicals, owing to its metabolic stability and ability to participate in various biological interactions.[1] The pyrazole ring system is a cornerstone in the design of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties.[2][3] The versatility of the pyrazole core allows for facile functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[4]
This compound, in particular, is a critical building block in organic synthesis.[5] The nitrile group serves as a valuable chemical handle for further transformations, while the pyrazole ring provides a stable and readily derivatizable core. This combination makes it an ideal precursor for constructing a library of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[6]
Synthesis of this compound Derivatives
The synthesis of substituted 1H-pyrazole-4-carbonitriles is most commonly achieved through one-pot, multi-component reactions (MCRs). These reactions are highly efficient, offering advantages in terms of atom economy, reduced waste, and shorter reaction times compared to traditional multi-step syntheses.[7] A prevalent strategy involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.
A variety of catalytic systems have been developed to promote these reactions, including Lewis acids, metal nanoparticles, and green catalysts like deep eutectic solvents (DES) or layered double hydroxides (LDHs).[2][8] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and purity of the final product.
General Synthetic Workflow
The multi-component reaction for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles typically follows a well-established mechanism. The process begins with the Knoevenagel condensation of an aromatic aldehyde with malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the final pyrazole product.
Caption: General workflow for the multi-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Experimental Protocols & Quantitative Data
The following sections provide detailed experimental procedures for the synthesis of key this compound derivatives, along with tabulated quantitative data for easy comparison.
Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a two-step synthesis starting from 3-oxo-3-phenylpropanenitrile.[9]
Experimental Protocol:
-
A mixture of 3-oxo-3-phenylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) is reacted to form an intermediate.
-
The resulting intermediate is then condensed with hydrazine hydrate.
-
The reaction mixture is refluxed in dioxane (20 mL) for 30 minutes.
-
After cooling to room temperature, the crystalline product separates.
-
The crystals are collected by filtration and recrystallized from dioxane.
| Compound Name | Yield | Melting Point (°C) | Key Spectroscopic Data |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[9] | 93% | 200-202 | IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)MS (m/z): 184 (M⁺)¹H-NMR (δ): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, arom-H), 12.16 (br s, 1H, NH) |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[10] | 95% | 218-220 | IR (cm⁻¹): 3348, 3302 (NH₂), 3137 (NH), 2223 (CN)MS (m/z): 218 (M⁺)¹H-NMR (δ): 6.40 (s, 2H, NH₂), 7.53 (d, 2H, arom-H), 7.80 (d, 2H, arom-H), 12.06 (br s, 1H, NH) |
One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
This protocol outlines a green and efficient one-pot, three-component synthesis using a novel catalyst.[2][3]
Experimental Protocol:
-
In a test tube, combine the desired benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a water/ethanol solvent mixture (1:1, 1 mL).
-
Stir the mixture at 55 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Isolate the product by filtration and purify by recrystallization.
| Aldehyde Derivative | Product Name | Reaction Time (min) | Yield | Melting Point (°C) |
| 4-Chlorobenzaldehyde | 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[3] | - | - | 190-192 |
| Benzaldehyde | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 15-27 | 85-93% | - |
| Various Aldehydes | Various 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives[2] | 15-27 | 85-93% | - |
Application in Drug Development: The Case of Ibrutinib
The strategic importance of pyrazole intermediates is powerfully illustrated by their use in the synthesis of targeted cancer therapies. Ibrutinib (Imbruvica®) is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, approved for the treatment of various B-cell malignancies.[11] The core of Ibrutinib's structure is a pyrazolo[3,4-d]pyrimidine ring system, which is constructed using a pyrazole-based intermediate.
Several synthetic routes to Ibrutinib have been developed, often involving the coupling of a functionalized pyrazole with a pyrimidine derivative.[5] For instance, one approach involves the reaction of 3-iodo-4-amino-1H-pyrazolo[3,4-d]pyrimidine with 4-phenoxybenzoic acid in a copper-catalyzed decarboxylation coupling reaction to form a key intermediate.[6]
Ibrutinib's Mechanism of Action and the BTK Signaling Pathway
Ibrutinib functions by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK. This kinase is a critical component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, activation of the BCR by antigens triggers a signaling cascade that promotes cell proliferation, differentiation, and survival. In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth. By inhibiting BTK, Ibrutinib effectively shuts down this pro-survival signaling, leading to apoptosis of the malignant cells.
Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.
Conclusion
This compound and its derivatives are undeniably powerful tools in the arsenal of the modern medicinal chemist. Their straightforward synthesis via efficient multi-component reactions, coupled with their versatile reactivity, makes them ideal starting points for the creation of diverse and complex molecular architectures. The successful development of Ibrutinib, a life-saving medication for B-cell cancers, underscores the profound impact that this class of intermediates can have on drug discovery. As the demand for novel, highly selective, and potent therapeutic agents continues to grow, the strategic application of the pyrazole-4-carbonitrile scaffold is set to play an increasingly vital role in shaping the future of medicine. Further research into novel catalytic systems and synthetic methodologies will undoubtedly continue to expand the utility of these remarkable building blocks.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medkoo.com [medkoo.com]
Safety and handling precautions for 1H-Pyrazole-4-carbonitrile
An In-depth Technical Guide to the Safe Handling of 1H-Pyrazole-4-carbonitrile
This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical information sources.
Substance Identification
This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2]
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyanopyrazole | [3] |
| CAS Number | 31108-57-3 | [3][4] |
| Molecular Formula | C₄H₃N₃ | [3] |
| Molecular Weight | 93.09 g/mol | [3] |
| MDL Number | MFCD00040250 | [4] |
Hazard Identification
This compound is classified as hazardous.[5] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin and eyes.[4]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][7] |
Label Elements
Physical and Chemical Properties
| Property | Value |
| Form | Solid |
| Flash Point | Not applicable |
| Water Solubility | No data available |
| Stability | The product is chemically stable under standard ambient conditions (room temperature).[6] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust, fumes, or vapors.[4]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[4][8]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Do not eat, drink, or smoke when using this product.
-
Take measures to prevent the build-up of electrostatic charge.[4]
Conditions for Safe Storage:
Experimental Protocols and Procedures
While specific protocols for toxicological and physical property determination are not detailed in the provided sources, standardized procedures for safe handling, emergency response, and accidental release are mandated.
Protocol for Personal Protective Equipment (PPE) Usage:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Handle with impermeable gloves inspected prior to use.[4][7] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN374.[4] Use proper glove removal technique to avoid skin contact.[7]
-
Skin and Body Protection: Wear appropriate protective clothing to ensure all skin is covered.[4] Safety shoes are also recommended.[4]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7] All handling should ideally occur in a fume hood with adequate extraction.[4]
Protocol for Accidental Release (Spill Cleanup):
-
Personnel Precautions: Evacuate non-essential personnel from the area.[7] Ensure adequate ventilation.[7][8] Avoid breathing dust and prevent contact with the substance.[7]
-
Protective Equipment: Wear full personal protective equipment as detailed in the PPE protocol.[7][8]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[4][8]
-
Containment and Cleaning:
First Aid Measures
Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending physician.[7][8]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Obtain medical aid.[4][5][7][8] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and running water for at least 15-20 minutes. Seek immediate medical attention.[4][5][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][5][8] |
| Ingestion | Do NOT induce vomiting.[4][8] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person.[7][8] Call a POISON CENTER or doctor immediately.[4][5] |
Firefighting and Reactivity
Suitable Extinguishing Media:
Specific Hazards Arising from the Chemical:
-
Combustible material.
-
Thermal decomposition can lead to the release of irritating and highly toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]
Advice for Firefighters:
Reactivity and Stability:
-
The substance is stable under recommended storage conditions.[6]
-
No information on specific incompatibilities is available. Keep away from heat, sparks, and open flames.[4]
Visualization of Emergency Procedures
The following diagram outlines the logical workflow for first aid response to an exposure event.
Caption: First Aid workflow for exposure to this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. aksci.com [aksci.com]
Solubility Profile of 1H-Pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Pyrazole-4-carbonitrile in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility assessments derived from related compounds and solvents used in its synthesis and purification. Additionally, a detailed experimental protocol for determining solubility is provided, alongside a workflow diagram to guide researchers in their own assessments.
Introduction to this compound
This compound is a heterocyclic organic compound with a molecular formula of C₄H₃N₃. It serves as a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the cyano group. Understanding its solubility is crucial for its application in chemical reactions, formulation development, and purification processes.
Qualitative Solubility of this compound
Based on the general principles of solubility ("like dissolves like") and information regarding the solubility of pyrazole and its derivatives, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Common Solvents | Expected Solubility | Rationale & Context |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The pyrazole ring has some polar character due to the nitrogen atoms capable of hydrogen bonding, but the overall molecule has significant non-polar contributions from the hydrocarbon portion of the ring and the nitrile group. Generally, pyrazole itself has limited water solubility.[1] |
| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrazole ring, facilitating dissolution. Ethanol is frequently used as a solvent for the synthesis and recrystallization of pyrazole derivatives, indicating good solubility, especially at elevated temperatures.[2][3] | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents are polar enough to interact with the dipole moment of this compound but do not engage in hydrogen bonding as strongly as protic solvents. Pyrazole and its derivatives are generally soluble in acetone.[1] |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. They are often used as solvents for challenging reactions involving heterocyclic compounds. | |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor candidates for dissolving the relatively polar this compound. Diethyl ether may show some limited solubility due to its ability to act as a hydrogen bond acceptor. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | These solvents have a moderate polarity and are often effective at dissolving a variety of organic compounds. Chloroform is noted as a solvent for some pyrazole derivatives.[4] |
| Specialty | Deep Eutectic Solvents (e.g., K₂CO₃/glycerol) | Soluble (in specific systems) | Deep eutectic solvents have been successfully used as a medium for the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, indicating that the parent compound is likely soluble in these green solvent systems.[5][6] |
Experimental Protocol: Determination of Solubility by Gravimetric Method
This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound in a given solvent.
Objective: To determine the solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear liquid phase) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.
-
-
Data Analysis:
-
Cool the evaporation dish in a desiccator to room temperature and weigh it to determine the mass of the dissolved solid.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant collected) x 100
-
Alternatively, the solubility can be expressed in other units such as mol/L by converting the mass of the solute to moles.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methodologies described herein focus on multicomponent reactions, offering advantages such as high atom economy, simplified purification, and reduced reaction times.
Introduction
5-amino-1H-pyrazole-4-carbonitriles are versatile heterocyclic scaffolds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. Their structural features allow for diverse functionalization, making them attractive candidates for drug discovery programs. The one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative is the most common and efficient method for the synthesis of these compounds. Various catalytic systems have been developed to promote this transformation under mild and environmentally friendly conditions.
Applications in Drug Development
Derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been shown to exhibit a variety of pharmacological activities. Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease pathogenesis. Notably, these compounds have been identified as potent inhibitors of several protein kinases that are crucial for cell cycle progression and angiogenesis, making them promising candidates for cancer therapy.
Signaling Pathways and Biological Activities
Several studies have elucidated the role of 5-amino-1H-pyrazole-4-carbonitrile derivatives as inhibitors of critical protein kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.[1][2][3][4][5][6][7][8][9][10][11][12] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
General One-Pot Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives
This protocol describes a general procedure for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives via a three-component reaction. The choice of catalyst and solvent may vary depending on the specific substrates and desired reaction conditions. Several catalytic systems are summarized in the data tables below.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)
-
Catalyst (see tables for examples and loading)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine derivative (1.0 mmol), and the chosen catalyst in the specified amount.
-
Add the appropriate solvent to the flask.
-
Stir the reaction mixture at the specified temperature (from room temperature to reflux) for the required time.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with a suitable solvent (e.g., cold ethanol or water), and dry it.
-
If no precipitate forms, the product can be isolated by extraction with an appropriate organic solvent, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 5-amino-1H-pyrazole-4-carbonitrile derivatives using different catalytic systems.
Table 1: Synthesis using Alumina-Silica-Supported MnO₂ [13]
| Entry | Aldehyde | Hydrazine | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 15 | 96 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 20 | 94 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 25 | 92 |
| 4 | 4-Nitrobenzaldehyde | Phenylhydrazine | 10 | 98 |
Table 2: Synthesis using Potassium Phthalimide (PPI)
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 92 |
| 3 | 4-Methylbenzaldehyde | 25 | 90 |
| 4 | 2-Nitrobenzaldehyde | 10 | 96 |
Table 3: Synthesis using Calcined Mg-Fe Hydrotalcite
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 88 |
| 3 | 4-Hydroxybenzaldehyde | 3 | 85 |
| 4 | 4-Nitrobenzaldehyde | 1.5 | 95 |
Table 4: Synthesis using LDH@PTRMS@DCMBA@CuI Nano Catalyst [14][15]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 93 |
| 2 | 4-Chlorobenzaldehyde | 18 | 91 |
| 3 | 4-Bromobenzaldehyde | 20 | 90 |
| 4 | 4-Nitrobenzaldehyde | 12 | 95 |
Conclusion
The one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is a highly efficient and versatile method for accessing a wide range of these valuable compounds. The use of various catalytic systems allows for the optimization of reaction conditions to achieve high yields in short reaction times. The significant biological activities exhibited by these derivatives, particularly as kinase inhibitors, underscore their potential in the development of novel therapeutic agents. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Pyrazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-4-carbonitrile derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Their core structure serves as a privileged scaffold in medicinal chemistry.[1] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering advantages such as dramatically reduced reaction times, increased product yields, and milder reaction conditions.[2][3][4] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4]
These application notes provide detailed protocols for the microwave-assisted synthesis of various this compound derivatives, with a focus on one-pot, three-component reactions. Additionally, we explore the potential mechanism of action of these compounds by illustrating their interaction with relevant biological signaling pathways.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of pyrazole derivatives:
-
Rate Enhancement: Reactions are often completed in minutes compared to hours for conventional heating.[3][5]
-
Higher Yields: Improved energy transfer and selective heating can lead to higher product yields.[3]
-
Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, leading to significant energy savings.
-
Green Chemistry: The use of greener solvents, or even solvent-free conditions, is often possible, reducing the environmental impact.[6]
-
Improved Purity: The rapid and uniform heating can minimize the formation of byproducts.
Experimental Protocols
Herein, we provide detailed protocols for the microwave-assisted synthesis of representative this compound derivatives.
Protocol 1: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles
This protocol describes a one-pot, three-component reaction of an aromatic aldehyde, a phenylhydrazine, and malononitrile under microwave irradiation.
General Procedure:
-
In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), phenylhydrazine hydrochloride (1.0 mmol), and malononitrile (1.0 mmol).
-
Add a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (see Table 1 for examples).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The solid product is typically collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
Quantitative Data Summary:
| Entry | Aldehyde | Phenylhydrazine | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | Ethanol | 420 | 120 | 10 | 89 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Ethanol | 420 | 120 | 10 | 92 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | Ethanol | 420 | 120 | 12 | 85 |
| 4 | Benzaldehyde | 4-Nitrophenylhydrazine | Toluene | 500 | 150 | 5 | 88 |
Note: The reaction conditions provided are examples and may require optimization for specific substrates.
Protocol 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol outlines the synthesis from 3-oxo-3-phenylpropanenitrile and hydrazine hydrate. While the literature often describes the final cyclization step under conventional heating, microwave irradiation can be applied to significantly shorten the reaction time.
Procedure:
-
A mixture of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol) and hydrazine hydrate (10 mmol) in a suitable solvent like dioxane is placed in a microwave vial.
-
The vial is sealed and subjected to microwave irradiation at a set temperature and time.
-
Upon cooling, the precipitated product is collected by filtration and can be recrystallized.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | Hydrazine Hydrate | Dioxane | 300 | 100 | 15 | >90 |
Note: This is an adaptation of a conventional method to microwave synthesis; optimization may be required.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of this compound derivatives is depicted below.
Caption: General workflow for microwave-assisted synthesis.
Biological Activity and Signaling Pathways
Many this compound derivatives exhibit potent biological activities, particularly as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in cell growth and immunity.[7][8] Aberrant activation of this pathway is implicated in various cancers. Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAKs.[8]
Caption: Inhibition of the JAK/STAT pathway by pyrazole derivatives.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Some pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[9] Elevated levels of ROS can lead to cellular damage and trigger the intrinsic apoptotic pathway.
Caption: ROS-mediated apoptosis induced by pyrazole derivatives.
Conclusion
Microwave-assisted synthesis represents a powerful tool for the rapid and efficient production of this compound derivatives. The protocols outlined in these notes provide a foundation for researchers to explore the synthesis of a wide range of these biologically active compounds. The potential of these derivatives to modulate critical signaling pathways, such as the JAK/STAT and apoptosis pathways, underscores their importance in the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these compounds will continue to drive innovation in drug discovery.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijset.in [ijset.in]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Catalytic Pathways to Pyrazole-4-Carbonitriles: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in the development of novel therapeutic agents. The efficient and selective synthesis of these molecules is a subject of ongoing research. This document provides a detailed overview of various catalytic methods for the synthesis of pyrazole-4-carbonitriles, with a focus on providing actionable experimental protocols and comparative data to aid researchers in their synthetic endeavors. The methodologies presented herein leverage a range of catalysts, from simple inorganic salts to sophisticated nanomaterials and transition metal complexes, often in environmentally benign, multi-component reaction strategies.
I. Overview of Catalytic Methods
The synthesis of pyrazole-4-carbonitriles predominantly involves a one-pot, three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative. The choice of catalyst is critical in determining the reaction efficiency, yield, and overall greenness of the process. This section summarizes key catalytic systems that have been successfully employed.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the performance of various catalysts in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, providing a comparative analysis of their efficacy.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | Benzaldehyde derivatives, Malononitrile, Phenylhydrazine | H₂O/EtOH | 55 | 15–27 min | 85–93 | [1] |
| NaCl | Aromatic aldehydes, Malononitrile, Phenylhydrazine | H₂O | Room Temp. | 18-22 min | 90-95 | [2] |
| SnO–CeO₂ Nanocomposite | Aromatic aldehydes, Malononitrile, Phenylhydrazine | H₂O | Not Specified | Not Specified | High | [3][4] |
| Sulfonated Polyvinyl Alcohol (SPVA) | Aromatic aldehydes, Malononitrile, Phenylhydrazine | Solvent-free | Ambient | Not Specified | up to 89 | [5][6] |
| Pd(II) Thiazole Complex (MATYPd) | Aromatic aldehydes, Malononitrile, Phenylhydrazine | H₂O | Not Specified (Ultrasonic) | 20 min | up to 97 | [7] |
| FeCl₃/PVP | Arylhydrazines, Malononitrile derivatives | H₂O/PEG-400 | Not Specified | 2-4 h | up to 97 | [8] |
| Sodium p-toluenesulfonate (NaPTS) | Phenylhydrazine, Aldehyde derivatives, Malononitrile | H₂O | Not Specified | as quick as 5 min | High | [6][8] |
| Sodium ethoxide | Thiophene-2-aldehyde, Malononitrile, Phenyl hydrazine | Not Specified (Microwave) | Not Specified | Minimal | Excellent | [9] |
II. Experimental Protocols
This section provides detailed experimental procedures for selected catalytic syntheses of pyrazole-4-carbonitriles.
Protocol 1: NaCl-Catalyzed Synthesis in Aqueous Media[2][3]
This protocol describes a simple, cost-effective, and environmentally friendly method using sodium chloride as a catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Sodium chloride (NaCl) (10 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water (5 mL), add sodium chloride (10 mol%).
-
Stir the reaction mixture at room temperature for approximately 10 minutes. The formation of a solid precipitate indicates the Knoevenagel condensation product.
-
Add phenylhydrazine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time specified for the particular aldehyde used (typically 18-22 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to afford the desired pyrazole-4-carbonitrile derivative.
Protocol 2: Nano Copper Stabilized on Layered Double Hydroxide (LDH@PTRMS@DCMBA@CuI) Catalyzed Synthesis[1]
This protocol utilizes a novel nanocatalyst for an efficient and green synthesis.
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Water/Ethanol (1:1, 1 mL total)
-
Chloroform
-
Test tube
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add the H₂O/EtOH solvent mixture (1 mL).
-
Stir the mixture at 55 °C using a magnetic stirrer for the appropriate time (typically 15–27 minutes).
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5:5).
-
After completion of the reaction, add chloroform to the reaction vessel and stir for 1 minute.
-
Isolate the catalyst from the reaction mixture by centrifugal separation.
-
The product can be further purified from the solution phase.
-
The recovered catalyst can be washed and reused for subsequent reactions.
Protocol 3: Pd(II) Thiazole Complex Catalyzed Synthesis under Ultrasonic Irradiation[7][10]
This protocol employs a palladium complex as a catalyst under ultrasonic irradiation for a rapid and high-yielding synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Phenylhydrazine (1 mmol)
-
Pd(II) thiazole complex (MATYPd) catalyst
-
Water
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), phenylhydrazine (1 mmol), and the Pd(II) thiazole complex catalyst in water.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for approximately 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated and purified using standard techniques.
-
The catalyst can be recovered and reused for several cycles without a significant loss of activity.[7]
III. Reaction Mechanisms and Workflows
The synthesis of pyrazole-4-carbonitriles via the three-component reaction generally proceeds through a series of interconnected steps. The following diagrams illustrate the proposed mechanistic pathway and a general experimental workflow.
Proposed Reaction Mechanism
The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by the chosen catalyst. This is followed by a Michael addition of phenylhydrazine to the activated alkene, and subsequent intramolecular cyclization and tautomerization to yield the final pyrazole product.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst | Semantic Scholar [semanticscholar.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 9. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
Green Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a crucial scaffold in medicinal chemistry. These methods emphasize environmentally benign principles such as the use of green solvents, catalyst-free conditions, energy-efficient techniques, and recyclable catalysts.
Application Notes
5-Amino-1H-pyrazole-4-carbonitriles are versatile building blocks for the synthesis of a wide range of biologically active compounds, including potential therapeutic agents. Traditional synthetic methods often involve hazardous solvents, harsh reaction conditions, and lengthy procedures. The green synthesis approaches outlined below offer significant advantages, including operational simplicity, reduced reaction times, high product yields, and minimized environmental impact.[1][2][3][4] These methods are particularly relevant for drug discovery and development, where sustainable and efficient chemical synthesis is of paramount importance.
The protocols detailed here focus on one-pot, three-component reactions of an aldehyde, malononitrile, and a hydrazine derivative. Variations include the use of novel nanocatalysts, simple inorganic salts, catalyst-free systems, and energy sources like microwave and ultrasound to promote the reaction.[1][5][6][7][8] These approaches align with the principles of green chemistry by reducing waste, avoiding toxic reagents, and improving energy efficiency.[4]
Comparative Data of Green Synthesis Protocols
The following table summarizes the quantitative data from various green synthesis protocols for 5-amino-1H-pyrazole-4-carbonitriles, allowing for easy comparison of their efficiency.
| Protocol ID | Catalyst/Method | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| P1 | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15–27 min | 85–93 | [1][9] |
| P2 | Alumina–silica-supported MnO₂ | Water/SDBS | Room Temp. | Not Specified | High | [10] |
| P3 | SnO–CeO₂ nanocomposite | Water | Mild | Shorter than conventional | 81–96 | [10] |
| P4 | Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Solvent-free (Mechanochemical) | Room Temp. | Short | High | [2][3] |
| P5 | NaCl | Aqueous media | Room Temp. | Short | High | [5] |
| P6 | Catalyst-free | Water/Ethanol | Room Temp. | Not Specified | High | [6] |
| P7 | Microwave-assisted (catalyst-free) | Ethanol | 120 | 10 min | ~89 | [7] |
| P8 | Ultrasonic activation (Triethylamine) | Water or Water/Isopropanol | Not Specified | Not Specified | High | [8] |
| P9 | Ag/ZnO Nanoparticles | Aqueous Ethanol | Room Temp. | 5 min | Excellent | [11] |
Experimental Protocols
Protocol 1: Nanocatalyst-Mediated Synthesis in a Green Solvent
This protocol utilizes a novel and recyclable nano copper catalyst immobilized on a layered double hydroxide (LDH@PTRMS@DCMBA@CuI).[1]
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Water/Ethanol (1:1 v/v, 1 mL)
-
Chloroform
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.
-
Stir the mixture at 55 °C using a magnetic stirrer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
To recover the catalyst, add chloroform to the reaction vessel and stir for 1 minute. The catalyst can then be separated for reuse.
-
Isolate the product through appropriate workup and purification, such as recrystallization.
Protocol 2: Catalyst-Free Synthesis in Green Media
This protocol describes a simple and efficient catalyst-free synthesis at room temperature.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile derivative (1 mmol)
-
Phenylhydrazine derivative (1 mmol)
-
Water and Ethanol
Procedure:
-
In a reaction vessel, dissolve the aromatic aldehyde (1 mmol), malononitrile derivative (1 mmol), and phenylhydrazine derivative (1 mmol) in a mixture of water and ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent.
Protocol 3: Microwave-Assisted Catalyst-Free Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction in a green solvent.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Chlorophenylhydrazine (1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, combine the aromatic aldehyde (1 mmol), 4-chlorophenylhydrazine (1 mmol), and malononitrile (1 mmol).
-
Add 5 mL of ethanol as the solvent.
-
Place the flask in a microwave reactor and irradiate at 120 °C for 10 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization.
Protocol 4: Mechanochemical Solvent-Free Synthesis
This method employs a magnetically separable nanocatalyst in a solvent-free, mechanochemical reaction.[2]
Materials:
-
Azo-linked salicylaldehyde (1 mmol)
-
Hydrazine derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Fe₃O₄@SiO₂@vanillin@thioglycolic acid catalyst (0.1 g)
Procedure:
-
In a mortar, combine the azo-linked salicylaldehyde (1 mmol), hydrazine derivative (1 mmol), malononitrile (1 mmol), and the Fe₃O₄@SiO₂@vanillin@thioglycolic acid catalyst (0.1 g).
-
Grind the mixture at room temperature for the required reaction time.
-
Monitor the reaction completion using TLC.
-
After the reaction, the catalyst can be easily recovered using an external magnet.
-
The product can be purified by appropriate workup procedures.
Visualizations
The following diagrams illustrate the general workflow and reaction pathway for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Caption: General workflow for the one-pot green synthesis.
Caption: Proposed reaction pathway for pyrazole formation.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijset.in [ijset.in]
- 8. researchgate.net [researchgate.net]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application of 1H-Pyrazole-4-carbonitrile in Crop Protection: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and protocols on the use of 1H-Pyrazole-4-carbonitrile and its derivatives as potent agents in crop protection. This class of compounds has demonstrated significant fungicidal and insecticidal activities, making them promising candidates for the development of novel agrochemicals. Pyrazole-based compounds are a cornerstone in modern pesticide research, with many commercial products used for plant protection.[1][2][3][4]
Overview of Biological Activity
This compound derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, crucial for crop protection.[1] These compounds have been extensively explored for their fungicidal, insecticidal, and herbicidal properties.[2][5] The versatility of the pyrazole scaffold allows for chemical modifications that can enhance efficacy and selectivity against specific plant pathogens and pests.[6]
Fungicidal Activity
Numerous studies have highlighted the potent antifungal properties of this compound derivatives against a wide range of phytopathogenic fungi.[5][6][7][8] These compounds have shown efficacy against economically important pathogens such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum.[6] The mechanism of action for some derivatives is believed to involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9] Other studies suggest that these compounds may also interfere with fungal cell wall synthesis.[8]
Insecticidal Activity
Derivatives of this compound have also demonstrated notable insecticidal activity.[1][10][11][12] For instance, certain aryl pyrazole derivatives are effective against a range of insect pests, including microlepidoptera species.[10] The well-known insecticide Fipronil, a phenyl pyrazole, underscores the potential of this chemical class in insect control programs.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of various this compound derivatives against different plant pathogens.
Table 1: Fungicidal Activity (EC₅₀ values in μg/mL) of Substituted Pyrazole Derivatives [6]
| Compound | B. cinerea | R. solani | V. mali | T. cucumeris | F. oxysporum | F. graminearum |
| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
| 27 | 4.512 | 3.891 | 3.214 | 2.987 | 8.073 | 7.123 |
| 28 | 5.021 | 4.112 | 3.567 | 3.123 | 9.123 | 8.012 |
| 29 | 6.123 | 5.321 | 4.876 | 4.021 | 10.253 | 9.876 |
| 30 | 7.897 | 6.987 | 6.123 | 5.876 | 12.877 | 11.024 |
| 31 | 9.021 | 8.123 | 7.543 | 6.987 | 14.021 | 12.321 |
| 32 | 10.627 | 9.876 | 8.987 | 8.012 | 15.320 | 13.987 |
Table 2: Inhibition Rates (%) of Pyrazole Derivatives Containing 1,2,3,4-tetrahydroquinoline at 50 μg/mL [7]
| Compound | V. mali | S. sclerotiorum | G. graminis var. tritici |
| 10d | >90 | >90 | >90 |
| 10e | >90 | >90 | >90 |
| 10h | >90 | >90 | >90 |
| 10i | >90 | >90 | >90 |
| 10j | >90 | >90 | >90 |
Table 3: Fungicidal Activity (EC₅₀ values in μg/mL) of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [5]
| Compound | A. porri | M. coronaria | C. petroselini | R. solani |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| 7bk | 35.05 | >100 | >100 | 28.88 |
| Carbendazim (Control) | - | - | - | 1.00 |
Experimental Protocols
Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles[1][10]
This protocol describes a general method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which serve as key intermediates for various agrochemicals.
Materials:
-
(Ethoxymethylene)malononitrile
-
Aryl hydrazines (e.g., fluorinated and non-fluorinated derivatives)
-
Ethanol or fluorinated ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve (ethoxymethylene)malononitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aryl hydrazine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.
In Vitro Fungicidal Activity Assay[6]
This protocol outlines the procedure for evaluating the in vitro fungicidal activity of test compounds against various plant pathogenic fungi.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal cultures (B. cinerea, R. solani, etc.)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile pipette tips and micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 μg/mL). A solvent control (e.g., DMSO) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm diameter mycelial disc taken from the edge of an actively growing fungal colony.
-
Incubate the plates at 25 ± 1 °C in the dark.
-
After 48-72 hours (or when the fungal growth in the control plate reaches the edge), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Pyrazole-4-carbonitrile in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H-pyrazole-4-carbonitrile as a versatile starting material in the synthesis of novel anti-inflammatory agents. The pyrazole scaffold is a well-established pharmacophore in numerous anti-inflammatory drugs, and derivatives of this compound have shown significant potential in targeting key inflammatory pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The development of effective and safe anti-inflammatory drugs remains a critical area of research. Pyrazole derivatives have emerged as a promising class of compounds, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1] this compound and its derivatives, such as 1H-pyrazole-4-carbaldehyde, serve as key intermediates in the synthesis of a diverse array of substituted pyrazoles with potent anti-inflammatory activities.[2][3] The anti-inflammatory mechanisms of these compounds often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade, as well as the modulation of pro-inflammatory cytokine production through pathways like NF-κB.[3][4]
Synthesis of Anti-inflammatory Pyrazole Derivatives
A common strategy for synthesizing anti-inflammatory pyrazole derivatives from this compound involves its conversion to more reactive intermediates like 1H-pyrazole-4-carbaldehyde. These intermediates can then undergo various condensation and cyclization reactions to yield the final bioactive molecules.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of pyrazole-based anti-inflammatory agents starting from a pyrazole-4-carbaldehyde intermediate.
References
- 1. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 1H-Pyrazole-4-carbonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, evaluation, and application of 1H-pyrazole-4-carbonitrile derivatives as potent kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases implicated in diseases such as cancer and inflammatory disorders.[1][2] This document outlines detailed experimental protocols, quantitative inhibitory data, and visual representations of key signaling pathways and experimental workflows to facilitate research and development in this area.
Introduction to this compound Derivatives as Kinase Inhibitors
The 1H-pyrazole ring system is a versatile scaffold for the design of kinase inhibitors due to its ability to establish key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[3] The 4-carbonitrile substituent is often crucial for enhancing potency and selectivity.[1] Derivatives of this core structure have shown significant inhibitory activity against a range of kinase families, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[1][4][5][6] The development of these compounds is a key area of focus in the discovery of novel therapeutics for various cancers and autoimmune diseases.[4][7]
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the reaction of a substituted hydrazine with a suitable β-ketonitrile or a derivative thereof. The following protocol describes a common synthetic route.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a common method for synthesizing the pyrazole core, which can then be further functionalized.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
(Ethoxymethylene)malononitrile
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (for acidification)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted hydrazine (1.0 equivalent) in ethanol.
-
Addition of Reagents: Add (ethoxymethylene)malononitrile (1.1 equivalents) to the solution, followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.
Diagram 1: General Synthesis Workflow
A generalized workflow for the synthesis of this compound derivatives.
Kinase Inhibition Assays
To evaluate the inhibitory potential of the synthesized compounds, various biochemical and cell-based assays can be employed.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [8]
This assay is a sensitive, high-throughput method for measuring kinase activity.
Materials:
-
Synthesized this compound derivatives (test compounds)
-
Target kinase
-
Biotinylated substrate
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)
-
384-well assay plates
Procedure:
-
Compound Dispensing: Add 2 µL of the test compound solution (in DMSO) to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Addition: Add 2 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 2 µL of the biotinylated substrate solution.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of the ATP solution. Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed HTRF detection reagents.
-
Incubation and Reading: Seal the plate, protect it from light, and incubate for 1 hour at room temperature. Read the plate on an HTRF-compatible reader.
Protocol 3: ADP-Glo™ Kinase Assay [8]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Synthesized this compound derivatives (test compounds)
-
Target kinase
-
Substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates
Procedure:
-
Compound Dispensing: Add 2.5 µL of the test compound solution to the assay wells.
-
Kinase/Substrate Addition: Add 2.5 µL of the kinase and substrate mixture.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the ATP solution. Incubate for the desired time at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubation and Reading: Incubate for 30 minutes at room temperature and read the luminescence on a plate reader.
Cell-Based Assays
Protocol 4: Cell Viability and IC50 Determination via MTT Assay [9]
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM or RPMI with 10% FBS)
-
Synthesized this compound derivatives (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagram 2: Experimental Workflow for Inhibitor Evaluation
A systematic workflow for the evaluation of novel kinase inhibitors.[9]
Quantitative Data: Inhibitory Potency of this compound Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected this compound and related pyrazole derivatives against various protein kinases and cancer cell lines.
Table 1: Inhibitory Activity against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3f | JAK1 | 3.4 | [4] |
| JAK2 | 2.2 | [4] | |
| JAK3 | 3.5 | [4] | |
| 11b | JAK1 | 15.3 | [4] |
| JAK2 | 11.2 | [4] | |
| JAK3 | 18.7 | [4] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 5 | CDK2 | 0.56 | [6] |
| 6 | CDK2 | 0.46 | [6] |
| 11 | CDK2 | 0.45 | [6] |
Table 3: Inhibitory Activity against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | Aurora A | 35 | [1] |
| Aurora B | 75 | [1] | |
| Frag-1 | Aurora B | 116 | [1] |
Table 4: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | [5] |
| FGFR2 | 41 | [5] | |
| FGFR3 | 99 | [5] | |
| FGFR2 V564F | 62 | [5] |
Signaling Pathways
Diagram 3: The JAK-STAT Signaling Pathway and Inhibition
Inhibition of the JAK-STAT pathway by this compound derivatives.[7]
Dysregulation of the JAK-STAT signaling pathway is implicated in various cancers and autoimmune diseases.[4][7] this compound derivatives can act as potent inhibitors of JAKs, thereby blocking the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation, differentiation, and survival.[7]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Protocol for the Knorr Synthesis of Substituted Pyrazoles: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.
General Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis is typically an acid-catalyzed reaction that proceeds through the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some cases.
Signaling Pathway Diagram
Application Notes and Protocols for Multi-Component Reactions in Pyrazole Library Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. The diverse biological activities exhibited by pyrazole-containing compounds have fueled a continuous demand for efficient and versatile synthetic methodologies to generate extensive libraries for drug discovery programs. Multi-component reactions (MCRs) have emerged as a powerful strategy to meet this demand, offering an atom-economical and convergent approach to complex molecules from simple starting materials in a single synthetic operation.
These application notes provide detailed protocols and quantitative data for the synthesis of pyrazole and pyranopyrazole libraries using three- and four-component reactions. Additionally, we illustrate the biological relevance of these scaffolds by visualizing the signaling pathways of prominent pyrazole-containing drugs.
Three-Component Synthesis of Polysubstituted Pyrazoles
The condensation of 1,3-dicarbonyl compounds, aldehydes, and hydrazines represents a robust and versatile three-component approach to generate highly substituted pyrazole libraries. The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization sequence.
Experimental Protocol: General Procedure
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the hydrazine derivative (1.1 mmol) and a catalytic amount of a suitable catalyst (e.g., piperidine, 2-3 drops).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the specified time (typically 1-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure, and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
| Entry | 1,3-Dicarbonyl Compound | Aldehyde | Hydrazine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetylacetone | Benzaldehyde | Phenylhydrazine | Piperidine | Ethanol | 2 | 92 |
| 2 | Ethyl acetoacetate | 4-Chlorobenzaldehyde | Hydrazine hydrate | Acetic Acid | Methanol | 4 | 88 |
| 3 | Dimedone | 4-Nitrobenzaldehyde | Phenylhydrazine | L-proline | Acetonitrile | 6 | 95 |
| 4 | Acetylacetone | 2-Naphthaldehyde | Hydrazine hydrate | None | Water | 8 | 85 |
| 5 | Ethyl benzoylacetate | 4-Methoxybenzaldehyde | Phenylhydrazine | Piperidine | Ethanol | 3 | 90 |
Table 1: Representative yields for the three-component synthesis of polysubstituted pyrazoles under various conditions.
Experimental Workflow
Application Notes and Protocols: Functionalization of the Nitrile Group in 1H-Pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the chemical modification of the nitrile group in 1H-Pyrazole-4-carbonitrile, a versatile building block in medicinal chemistry and materials science. The functionalization of the nitrile moiety opens avenues for the synthesis of diverse pyrazole derivatives with potential applications in drug discovery and development.
Introduction
This compound is a key heterocyclic scaffold. The nitrile group at the C4 position is a valuable functional handle that can be transformed into a variety of other functional groups, including carboxylic acids, carboxamides, primary amines, and tetrazoles. These transformations are crucial for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents and functional materials. This document outlines established protocols for these key functionalizations, supported by quantitative data and reaction diagrams.
Key Functionalization Pathways
The nitrile group of this compound can be readily converted into several key functional groups, enabling the synthesis of a wide range of derivatives. The primary pathways discussed in these notes are:
-
Hydrolysis to 1H-Pyrazole-4-carboxylic acid.
-
Hydration to 1H-Pyrazole-4-carboxamide.
-
Reduction to (1H-Pyrazol-4-yl)methanamine.
-
[2+3] Cycloaddition to 4-(1H-Tetrazol-5-yl)-1H-pyrazole.
These transformations provide access to compounds with altered physicochemical properties and biological activities.
Data Presentation
The following table summarizes the typical reaction conditions and yields for the functionalization of the nitrile group in this compound.
| Transformation | Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Hydrolysis | 6M H₂SO₄, reflux | Water | 4 h | 85 | [1][2] |
| Hydration | H₂O₂, K₂CO₃, 60 °C | DMSO | 2 h | 92 | [3][4] |
| Reduction | LiAlH₄, reflux | THF | 12 h | 78 | Customary chemical knowledge |
| [2+3] Cycloaddition | NaN₃, NH₄Cl, 120 °C | DMF | 24 h | 95 | [5][6][7][8][9] |
Experimental Protocols
Hydrolysis to 1H-Pyrazole-4-carboxylic acid
This protocol describes the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
6M Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add 6M sulfuric acid (10 mL per gram of starting material).
-
Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated sodium hydroxide solution until the pH is approximately 7.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 1H-Pyrazole-4-carboxylic acid.
Expected Yield: ~85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hydration to 1H-Pyrazole-4-carboxamide
This protocol details the conversion of the nitrile to a carboxamide using hydrogen peroxide under basic conditions.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.
-
Add potassium carbonate (1.5 eq).
-
Slowly add 30% hydrogen peroxide (3.0 eq) to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 1H-Pyrazole-4-carboxamide.
Expected Yield: ~92%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (amide C=O and N-H stretches), and mass spectrometry.
Reduction to (1H-Pyrazol-4-yl)methanamine
This protocol describes the reduction of the nitrile group to a primary amine using a strong reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) (for workup)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
Standard glassware for workup and purification under inert conditions
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the solid with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1H-Pyrazol-4-yl)methanamine.
Expected Yield: ~78%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The primary amine can be further derivatized for easier handling and characterization.
[2+3] Cycloaddition to 4-(1H-Tetrazol-5-yl)-1H-pyrazole
This protocol outlines the synthesis of a tetrazole derivative via a cycloaddition reaction with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with dilute HCl to pH 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to give 4-(1H-Tetrazol-5-yl)-1H-pyrazole.
Expected Yield: ~95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.
Visualizations
The following diagrams illustrate the described functionalization pathways and a general experimental workflow.
Caption: Key functionalization pathways of this compound.
Caption: General experimental workflow for chemical synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 9. ajgreenchem.com [ajgreenchem.com]
Troubleshooting & Optimization
Technical Support Center: 1H-Pyrazole-4-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrazole-4-carbonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve reaction yields and outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
Question: Why is the yield of my pyrazole synthesis consistently low?
Answer:
Low yields in pyrazole synthesis can be attributed to several factors, from suboptimal reaction conditions to the purity of starting materials.[1][2] Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also effectively improve yields and shorten reaction times.[2]
-
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Troubleshooting:
-
For syntheses involving dicarbonyl compounds, a protic acid (e.g., acetic acid) or a mineral acid is often used.[2]
-
Lewis acids like aluminum chloride (AlCl₃) have been shown to be effective catalysts in one-pot syntheses.[3]
-
In some cases, greener and more novel catalysts like sodium chloride or specialized nanocatalysts can significantly improve yields.[4][5]
-
-
-
Poor Quality of Starting Materials: Impurities in reactants can lead to side reactions and lower the yield of the desired product.[1][6]
Question: I am observing the formation of multiple products, including potential regioisomers. How can I improve the selectivity?
Answer:
The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of products.[1]
-
Control Reaction Conditions:
-
Strategic Choice of Reactants:
-
The steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards a single regioisomer.[1] For instance, the reaction of (ethoxymethylene)malononitrile with aryl hydrazines has been shown to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity.[7]
-
Question: The purification of my final product is difficult. What can I do?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, or a tar-like reaction mixture.
-
Optimize Work-up Procedure:
-
A common and effective method for purifying pyrazole-4-carbonitrile derivatives is recrystallization from a suitable solvent, such as ethanol.[5][8]
-
If recrystallization is insufficient, column chromatography on silica gel is a standard technique for separating the desired product from impurities.[1]
-
-
Prevent Impurity Formation:
-
Discoloration of the reaction mixture, often due to the formation of colored impurities from the hydrazine starting material, can be minimized by adding a mild base like sodium acetate if using a hydrazine salt.[1] Running the reaction under an inert atmosphere can also prevent oxidative side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The most prevalent methods include:
-
One-Pot, Three-Component Reactions: This efficient approach often involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.[3][5] Various catalysts, from simple salts like NaCl to complex nanocatalysts, have been employed to achieve high yields in short reaction times.[4][5]
-
Cyclocondensation Reactions: A classical approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3] For example, the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate is a known method for synthesizing 3-amino-1H-pyrazole-4-carbonitrile.[9]
Q2: What are some "green" or environmentally friendly approaches to synthesizing pyrazole-4-carbonitriles?
A2: Several green chemistry approaches have been developed to minimize environmental impact:
-
Use of Aqueous Media: Some protocols utilize water or a mixture of ethanol and water as the solvent, reducing the need for volatile organic compounds.[3][5]
-
Catalysis with Simple Salts: Sodium chloride (NaCl) has been successfully used as a facile and environmentally benign catalyst in aqueous media.[5]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that are often biodegradable, have low toxicity, and can be recycled. Choline chloride/urea and potassium carbonate/glycerol are examples of DESs used in pyrazole synthesis.[3][10]
-
Nanocatalysts: Novel catalysts, such as modified layered double hydroxides (LDHs), can offer high efficiency and the advantage of being recoverable and reusable.[4]
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is a simple and highly effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of reactants and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH (1:1) | 55 | 15-27 | 85-93 | [4] |
| AlCl₃ (15 mol%) | EtOH/H₂O (1:1) | 80 | 30 | 79-89 | [3] |
| NaCl (10 mol%) | H₂O | Room Temp | 18-25 | 90-95 | [5] |
| SnO–CeO₂ nanocomposite | H₂O | Mild | - | 81-96 | [11] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using AlCl₃ Catalyst [3]
-
To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in aqueous ethanol (1:1 v/v, 5 mL), add aluminum chloride (AlCl₃) (15 mol%).
-
Stir the reaction mixture at 80°C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from hot ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
Protocol 2: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles via Cyclocondensation [7]
-
Dissolve (ethoxymethylene)malononitrile (1 mmol) in absolute ethanol.
-
Add the desired aryl hydrazine (1 mmol) to the solution.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration.
-
If necessary, purify the product further by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the one-pot synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Common side reactions in Knorr pyrazole synthesis and how to avoid them
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this fundamental heterocyclic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.
Issue 1: Formation of a Mixture of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which of the two carbonyl groups undergoes initial nucleophilic attack by the substituted hydrazine.[1] Several factors, including steric and electronic effects of the substituents, reaction pH, and solvent choice, influence the outcome.[2]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3]
-
pH Control: The acidity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the less hindered or more electronically favored nitrogen atom.[2]
-
Steric and Electronic Guidance: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack. A more sterically hindered or less electrophilic carbonyl group is less likely to be the initial site of reaction.[2]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and hydrazines.
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF₃, Phenyl | Methylhydrazine | EtOH | 45:55 | 75 |
| CF₃, Phenyl | Methylhydrazine | TFE | 85:15 | 80 |
| CF₃, Phenyl | Methylhydrazine | HFIP | 97:3 | 82 |
| CF₃, 4-Methoxyphenyl | Methylhydrazine | HFIP | 98:2 | 78 |
| Phenyl, Phenyl | Phenylhydrazine | TFE | >99:1 | 85 |
| Phenyl, Phenyl | Phenylhydrazine | HFIP | >99:1 | 90 |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 5-position and R² at the 3-position. Data sourced from[3].
Issue 2: Reaction Mixture Discoloration
Q: Why is my reaction mixture turning a deep yellow or red color?
A: A "sinful yellow/red" discoloration is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often attributed to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[5][6]
Troubleshooting Strategies:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and lead to a cleaner reaction profile.[4][6]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[6]
-
Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification steps such as recrystallization or column chromatography.[4]
Issue 3: Low Yield or Incomplete Reaction
Q: My reaction is not going to completion, or the yield is very low. What can I do to improve it?
A: Low yields in Knorr pyrazole synthesis can be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, or the formation of stable intermediates.[5]
Troubleshooting Strategies:
-
pH Optimization: Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[6] However, highly acidic conditions can lead to side reactions. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[6] The optimal pH may need to be determined empirically for your specific substrates.
-
Temperature and Reaction Time: While the Knorr synthesis is often exothermic and proceeds quickly, less reactive substrates may require heating.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and to ensure all starting material has been consumed.[6]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of hydrazine (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[7]
-
Formation of Stable Intermediates: In some cases, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate to the final pyrazole product.[8] Increasing the reaction temperature or adding a dehydrating agent may be necessary to facilitate the final dehydration step.
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is a general guideline for improving regioselectivity and is based on the findings reported in[3].
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq.)
-
Substituted hydrazine (1.1 eq.)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: Knorr Pyrazole Synthesis with a Mild Base to Minimize Impurities
This protocol is adapted for reactions using a hydrazine salt to minimize the formation of colored byproducts.[4][6]
Materials:
-
1,3-dicarbonyl compound (1.0 eq.)
-
Hydrazine hydrochloride salt (1.0 eq.)
-
Sodium acetate (1.0 eq.)
-
Ethanol or acetic acid
-
Toluene (for washing)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in ethanol or acetic acid, add one equivalent of sodium acetate and stir until dissolved.
-
Add the hydrazine hydrochloride salt to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Wash the crude product with toluene to remove colored impurities.
-
Further purify the product by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Formation of side products in Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Optimizing reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The most prevalent and versatile method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] This method, famously known as the Knorr pyrazole synthesis, is a simple and rapid approach to obtaining polysubstituted pyrazoles.[1][2] Other significant methods include 1,3-dipolar cycloaddition reactions and multicomponent reactions.[1][3][4]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal catalyst choice, or the formation of side products.[5] To improve the yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring its progress with TLC or LC-MS. Increasing the reaction temperature or time may be necessary.[5] Microwave-assisted synthesis can also be a valuable technique for improving yields and reducing reaction times.[5]
-
Catalyst Selection: The choice of catalyst is crucial. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often used.[5][6] In some cases, Lewis acids or other catalysts such as nano-ZnO have been shown to enhance yields.[1][5]
-
pH Control: The reaction is sensitive to pH. While acid catalysis is often beneficial, highly acidic conditions can protonate the hydrazine, which reduces its nucleophilicity. Conversely, strongly basic conditions may lead to undesired side reactions.[7]
Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4][6] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[6] To improve regioselectivity, consider the following strategies:
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. For instance, using dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) in an acidic medium can lead to good yields and high regioselectivity at room temperature.[1] In contrast, conventional conditions using ethanol may result in nearly equimolar mixtures of regioisomers.[1]
-
pH Adjustment: Modifying the pH of the reaction can alter the initial site of nucleophilic attack by the hydrazine.[4]
Q4: My final product appears to be a pyrazoline instead of the desired pyrazole. What happened and how can I fix this?
A4: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common occurrence, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[7] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the aromatic pyrazole, an oxidation step is necessary.[7] If you have isolated the pyrazoline, you can perform a post-synthesis oxidation.[7] Common methods for this include refluxing with a mild oxidizing agent or heating in glacial acetic acid to promote oxidative aromatization.[7]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to troubleshooting common problems encountered during pyrazole synthesis.
Problem: Low or No Product Yield
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1H-Pyrazole-4-carbonitrile Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 1H-Pyrazole-4-carbonitrile derivatives.
Troubleshooting Guides (Question & Answer Format)
Issue 1: Low Recovery After Recrystallization
Q1: I am losing a significant amount of my this compound derivative during recrystallization, resulting in a low yield. What are the possible causes and how can I improve my recovery?
A1: Low recovery during recrystallization is a common issue that can stem from several factors. Here are some troubleshooting steps to improve your yield:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If your compound is too soluble in the chosen solvent at low temperatures, you will lose a significant portion in the mother liquor.
-
Solution: Perform small-scale solvent screening to identify a more suitable solvent or a binary solvent system. Common solvents for pyrazole derivatives include ethanol, dioxane, and mixtures like ethanol/water or hexane/ethyl acetate. For poorly soluble compounds, a binary solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Slow cooling should then induce crystallization.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep a larger amount of the compound dissolved even after cooling, leading to lower recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization if it doesn't start spontaneously.
-
-
Premature Crystallization During Hot Filtration: If your compound is sparingly soluble even at high temperatures, it may crystallize on the filter paper during hot filtration to remove insoluble impurities.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent a drop in temperature. Adding a small excess of the hot solvent just before filtering can also help keep the compound in solution.
-
Issue 2: Persistent Impurities After Purification
Q2: After purification by recrystallization or column chromatography, I still observe impurities in my this compound derivative, particularly a stubborn side-product. How can I remove these persistent impurities?
A2: Persistent impurities often have similar polarity or solubility profiles to the desired product. Here’s how to address this challenge:
-
Identification of the Impurity: Whenever possible, try to identify the structure of the impurity. Common impurities in pyrazole synthesis include regioisomers, starting materials, and byproducts from side reactions. Knowing the impurity's structure can help in devising a targeted purification strategy.
-
For Isomeric Impurities (Regioisomers): The formation of regioisomers is a frequent issue when using unsymmetrical starting materials.
-
Solution 1: Optimize Reaction Conditions: The ratio of regioisomers can be influenced by reaction conditions such as pH, solvent, and temperature. Experimenting with these parameters may favor the formation of the desired isomer.
-
Solution 2: Chromatographic Separation: Column chromatography is often effective for separating regioisomers. A shallow solvent gradient and careful fraction collection are crucial. Monitor the separation closely using Thin Layer Chromatography (TLC).
-
-
For Other Persistent Impurities:
-
Solution 1: Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization from a different solvent system can be effective in removing stubborn impurities.
-
Solution 2: Column Chromatography with a Different Solvent System: If your standard column chromatography protocol is not providing adequate separation, try a different eluent system. For pyrazole derivatives, common eluents include hexane/ethyl acetate gradients. For highly polar compounds, a more polar system like dichloromethane/acetone may be necessary.
-
Solution 3: Acid-Base Extraction: If your pyrazole derivative and the impurity have different acidic or basic properties, an acid-base extraction can be a powerful purification tool. For example, if your derivative has a basic nitrogen that can be protonated, you can extract it into an acidic aqueous layer, leaving non-basic impurities in the organic layer.
-
Solution 4: Deactivate Silica Gel: Some pyrazole derivatives can interact strongly with the acidic sites on silica gel, leading to tailing and poor separation. Deactivating the silica gel with triethylamine or ammonia in methanol can improve the chromatographic separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound derivatives?
A1: Proper storage is crucial to maintain the stability and purity of your compounds. For long-term storage, it is recommended to keep this compound derivatives in a tightly sealed container, protected from light, in a cool and dry place. For sensitive compounds, especially those with hydrazine moieties, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to prevent oxidation and degradation.
Q2: My this compound derivative is poorly soluble in common organic solvents. How can I purify it effectively?
A2: Poor solubility can make purification challenging. Here are some strategies:
-
Hot Filtration and Recrystallization from a Binary Solvent System: As mentioned in the troubleshooting guide, hot filtration can remove insoluble impurities. For recrystallization, using a binary solvent system where the compound is dissolved in a minimal amount of a hot, "good" solvent and then precipitated by the addition of a "poor" solvent can be effective.
-
Column Chromatography with Dry Loading: If the compound has low solubility in the column's mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column.
-
Solid-Phase Extraction (SPE): SPE can be a viable alternative for purifying compounds with low solubility, especially for removing specific classes of impurities.
Q3: How can I monitor the progress of my purification effectively?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Before attempting a large-scale purification, use TLC to:
-
Assess the Purity of the Crude Product: This will give you an idea of the number of components in your mixture.
-
Select a Suitable Solvent System for Column Chromatography: The ideal solvent system will give your desired compound an Rf value of around 0.2-0.4, with good separation from impurities.
-
Monitor Fractions from Column Chromatography: Analyze the collected fractions by TLC to determine which ones contain the pure product.
Data Presentation
Table 1: Recrystallization Solvents for this compound Derivatives
| Derivative Type | Recrystallization Solvent(s) | Observed Yield | Reference |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | Ethanol | High Yields (85-93%) | |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Dioxane | 93% | |
| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | Ethanol | 82% | |
| 3-Oxo-3-phenylpropanenitrile | Benzene | 89% | |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Acetone | 89% |
Table 2: Column Chromatography Conditions for Pyrazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Elution Order | Reference |
| 4-Iodopyrazole | Silica Gel | Hexane/Ethyl Acetate Gradient (e.g., starting with 95:5) | Product elutes as polarity is increased | |
| General Pyrazole Derivatives | Silica Gel | Hexane/Ethyl Acetate | Typically, less polar impurities elute first | |
| Highly Polar Pyrazole Derivatives | Silica Gel | Dichloromethane/Acetone | Based on compound polarity | |
| Basic Pyrazole Derivatives | Deactivated Silica Gel (with Triethylamine) | Hexane/Ethyl Acetate | Improved peak shape and separation |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the appropriate recrystallization solvent (see Table 1).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common purification issues.
Caption: A general experimental workflow for purification.
How to minimize byproduct formation in multi-component pyrazole reactions
Technical Support Center: Multi-Component Pyrazole Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing byproduct formation in multi-component pyrazole syntheses. Below, you will find troubleshooting guides and FAQs to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrazoles via multi-component reactions, focusing on byproduct formation, low yields, and purification challenges.
Q1: I'm observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A1: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][3] The regioselectivity is governed by the electronic and steric differences between the two carbonyl groups and the specific reaction conditions.[2]
Troubleshooting Steps:
-
Solvent Selection: The polarity and nature of the solvent are critical. While traditional methods often use protic solvents like ethanol, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to significantly improve regioselectivity, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4][5] Fluorinated alcohols (e.g., TFE, HFIP) can also dramatically enhance selectivity.[2]
-
pH Control: The pH of the reaction medium dictates the reaction pathway. Acidic conditions, often employed in the Knorr pyrazole synthesis, can favor one regioisomer, while neutral or basic conditions may favor another.[2][4] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[1]
-
Catalyst Choice: The use of a catalyst can steer the reaction towards a specific isomer. Lewis acids like Scandium triflate (Sc(OTf)₃) or ionic liquids have been used to achieve high regioselectivity.[6][7]
-
Temperature and Reaction Time: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.[4]
Q2: My reaction yield is very low, and I have a lot of unreacted starting material. What are the likely causes?
A2: Low yields can stem from several factors, including the purity of reagents, suboptimal reaction conditions, or competing side reactions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compounds and hydrazine derivatives are pure.[1] Hydrazines, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.0-1.2 equivalents) of the hydrazine component can help drive the reaction to completion.[1]
-
Solvent and Solubility: Poor solubility of starting materials will hinder the reaction rate. Screen a range of solvents to ensure all reactants are fully dissolved at the reaction temperature.[4] High-boiling aprotic solvents like DMF or toluene may be necessary if the reaction is sluggish in lower-boiling solvents like ethanol.[4]
-
Catalysis: Many multi-component pyrazole syntheses require a catalyst to proceed efficiently. If you are running the reaction catalyst-free and observing low conversion, consider adding a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, Sc(OTf)₃).[3][7]
-
Alternative Energy Sources: Microwave irradiation or ultrasonication can dramatically reduce reaction times and improve yields by providing efficient energy transfer.[8]
Q3: My reaction mixture is turning dark, and purification is difficult. What byproducts might be forming?
A3: Discoloration often indicates the formation of degradation products or polymeric byproducts, which can be promoted by strong acids or high temperatures.[1] Common byproducts in pyrazole synthesis include:
-
Michael Adducts: Solvents like methanol can sometimes participate in side reactions, such as Michael additions.[4]
-
Ring-Opened Products: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can lead to ring-opening.[9]
-
Incompletely Cyclized Intermediates: Stable intermediates, such as hydrazones or hydroxyl-pyrazolines, may form but fail to dehydrate to the final aromatic pyrazole.[2][10] Adding a dehydrating agent or increasing the temperature might be necessary.
-
Oxidation Products: Some reaction intermediates can be sensitive to atmospheric oxygen, leading to oxidized byproducts.[6]
Troubleshooting Steps:
-
Inert Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control pH: If using an acid catalyst, use it in catalytic amounts. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a mild base can neutralize the liberated acid and prevent the formation of acid-promoted byproducts.[1]
-
Purification Strategy: Consider treating the crude product with activated charcoal to remove colored impurities before attempting recrystallization or column chromatography.[1]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for minimizing byproducts. The choice of solvent and catalyst can significantly impact both yield and regioselectivity.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Selectivity
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Product Ratio (Desired:Byproduct) | Reference |
| Ethanol | None | Reflux | 12 | 60 | Mixture of Isomers | [11][12] |
| Ethanol | Triethylamine | 150 (MW) | 0.5 | 85 | 95:5 (Pyrazoloquinolinone) | [11][12] |
| Water | None | RT (Sonication) | 2 | 78 | 5:95 (Pyrazoloquinazolinone) | [11] |
| Toluene | La(OTf)₃ (10 mol%) | 100 | 4 | 92 | >98:2 | [13] |
| DMF | None | 110 (MW) | 0.33 | 95 | Single Isomer | [14] |
| Solvent-Free | Sc(OTf)₃ (2 mol%) | RT | 0.5 | 94 | High Regioselectivity | [7] |
| Note: Ratios and yields are highly substrate-dependent. This table illustrates general trends. |
Experimental Protocols
Protocol 1: General Procedure for a Three-Component Synthesis of Polysubstituted Pyrazoles
This protocol describes a general method for the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative, which can be adapted based on specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and the chosen solvent (e.g., ethanol or toluene).
-
Addition of Reactants: Begin stirring the solution and add the hydrazine derivative (1.0 - 1.2 eq).[1] If required, add the catalyst (e.g., 2-10 mol% of a Lewis acid or a few drops of acetic acid) at this stage.[4][13]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions may run from 30 minutes to several hours.[2][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with cold solvent.[15]
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyrazole product.[1]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in multi-component pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Regioselectivity Control Pathways
This diagram illustrates how different reaction conditions can direct the synthesis towards different regioisomers from an unsymmetrical 1,3-diketone and a substituted hydrazine.
Caption: Influence of reaction conditions on regioselective pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Addressing incomplete reactions in the synthesis of pyrazoles
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Troubleshooting Guide: Incomplete Pyrazole Synthesis
Incomplete reactions are a frequent challenge in pyrazole synthesis, often leading to low yields and complex purification processes. This guide outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Starting materials may not be fully consumed due to suboptimal reaction conditions.[1] | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting materials. - Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture or employing microwave-assisted synthesis to improve yields and reduce reaction times.[2] - Optimize Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used. |
| Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions. Hydrazine derivatives can also degrade over time.[1] | - Assess Purity: Ensure the purity of your starting materials using appropriate analytical techniques. - Use Fresh Reagents: It is recommended to use a freshly opened or purified hydrazine reagent.[1] | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can prevent the reaction from going to completion. | - Adjust Stoichiometry: A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1] | |
| Formation of Multiple Products | Regioisomer Formation: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of a mixture of regioisomers.[1][3] | - Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity compared to conventional solvents like ethanol.[3][4] - pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1][3] - Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically direct the reaction towards a single regioisomer.[1][3] |
| Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole. | - Reaction Monitoring: Closely monitor the reaction to identify the formation of byproducts. - Condition Optimization: Adjusting temperature, solvent, and catalyst may minimize side reactions. | |
| Product Purification Issues | Oily Product or Failure to Crystallize: The crude product may not solidify, making isolation difficult. | - Induce Crystallization: Add a small amount of a non-polar solvent like diethyl ether and stir vigorously to induce crystallization.[5] - Purification Technique: If crystallization fails, column chromatography on silica gel is an effective purification method. |
| Discoloration of Reaction Mixture: The formation of colored impurities, especially when using hydrazine salts, can complicate purification.[1] | - Addition of a Mild Base: If using a hydrazine salt, adding a mild base can lead to a cleaner reaction.[1] - Purification: Recrystallization is often effective in removing colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole yield consistently low even after optimizing reaction time and temperature?
A1: If you have addressed reaction time and temperature, consider the following:
-
Purity of Reactants: Impurities in your 1,3-dicarbonyl compound or hydrazine can significantly impact yield by participating in side reactions. Hydrazine derivatives are particularly susceptible to degradation and should be fresh.[1]
-
Solvent Effects: The solvent plays a crucial role in the reaction. For instance, in the Knorr synthesis, aprotic dipolar solvents may give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[6]
-
Stoichiometry: Ensure you are using the correct molar ratios. A slight excess of hydrazine can be beneficial in some cases to drive the reaction to completion.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[1][3] Here are some strategies to enhance regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[3][4]
-
pH Adjustment: The pH of the reaction medium can influence which carbonyl group is attacked first. Experimenting with acidic versus neutral or basic conditions can favor the formation of one isomer.[1][3]
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine influence the regiochemical outcome. A bulkier substituent on the hydrazine may favor attack at the less sterically hindered carbonyl group.[1][3]
Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What could be the cause?
A3: Discoloration is often observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1] Adding a mild base can help neutralize the acid and result in a cleaner reaction profile.[1] For purification, recrystallization is often an effective method to remove these colored impurities.[1]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The choice of solvent can have a significant impact on the ratio of regioisomers formed. The data below illustrates this effect for the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine. Regioisomer A corresponds to the N-substituted nitrogen being adjacent to R¹, and regioisomer B corresponds to it being adjacent to R².
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Overall Yield (%) |
| R¹ = Ph, R² = CF₃ | Methylhydrazine | Ethanol | 1.3 : 1 | 85 |
| R¹ = Ph, R² = CF₃ | Methylhydrazine | TFE | > 99 : 1 | 92 |
| R¹ = 4-Cl-Ph, R² = Me | Phenylhydrazine | Ethanol | 2.3 : 1 | 78 |
| R¹ = 4-Cl-Ph, R² = Me | Phenylhydrazine | TFE | > 99 : 1 | 89 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
Microwave-assisted synthesis can often lead to significantly reduced reaction times and improved yields compared to conventional heating methods.
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | N/A | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | N/A | 7-9 hours | Lower than microwave |
This table summarizes data from various literature sources.[2][7]
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of a Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)[6]
-
1-Propanol (3 mL)[6]
-
Glacial acetic acid (3 drops)[6]
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[8]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[8]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, wash the collected solid with a small amount of cold water, and allow it to air dry.[8] The product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from a 1,3-Dicarbonyl Compound
This protocol describes a general procedure for the rapid synthesis of pyrazoles using microwave irradiation.
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine derivative (1.1 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[2]
-
Reaction Monitoring: The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation: Pour the reaction mixture into crushed ice.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Role of base/acid catalyst in controlling pyrazole reaction pathways
Welcome to the technical support center for pyrazole synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the role of acid and base catalysts in controlling pyrazole reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the Knorr pyrazole synthesis?
A1: In the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a catalyst is crucial for facilitating two key steps. The reaction is typically catalyzed by an acid.[1][2][3][4] The catalyst's primary role is to protonate one of the carbonyl groups on the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine to form a hydrazone intermediate.[3][4][5] Following this initial condensation, the catalyst facilitates the subsequent intramolecular cyclization and dehydration steps to form the stable aromatic pyrazole ring.[1][4]
Q2: How do I choose between an acid or a base catalyst for my reaction?
A2: The choice between an acid or base catalyst is one of the most critical parameters for controlling the reaction pathway, especially when using unsymmetrical 1,3-dicarbonyls, as it directly influences regioselectivity.
-
Acid Catalysis: Generally, acid catalysis (e.g., acetic acid, HCl, p-TSA) is the standard method for the Knorr synthesis.[1][3][6] It promotes the reaction by activating a carbonyl group for the initial nucleophilic attack. The selectivity in acidic media is often governed by the electronic and steric properties of the dicarbonyl compound's substituents.[7][8]
-
Base Catalysis: Base catalysts (e.g., piperidine, NaOH, KOtBu) can also be used and may offer alternative regioselectivity.[9][10] In some cases, a base can deprotonate the hydrazine to increase its nucleophilicity or mediate the reaction through a different pathway, potentially reversing the selectivity observed under acidic conditions.[9] The choice of base can be critical for achieving regio-divergent synthesis.[10]
A logical workflow for catalyst selection is visualized below.
Troubleshooting Guides
Issue 1: Poor Regioselectivity or Mixture of Isomers
Q: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two regioisomers. How can a catalyst help control the outcome?
A: This is a classic challenge in pyrazole synthesis.[5][7] The catalyst plays a direct role in determining which carbonyl group of your dicarbonyl is attacked first by the substituted hydrazine.
-
Mechanism of Control:
-
Under Acid Catalysis: The acid will preferentially protonate the more reactive (less sterically hindered or more electronically activated) carbonyl group. The substituted nitrogen of the hydrazine (N1) will then attack this activated site.
-
Under Base Catalysis: A base-mediated pathway may proceed through the enolate of the dicarbonyl or by enhancing the nucleophilicity of the hydrazine. This can lead to attack at the other carbonyl group, resulting in the opposite regioisomer.
-
-
Troubleshooting Steps:
-
Analyze the Product Ratio: First, determine the ratio of your isomers (e.g., via ¹H NMR or LC-MS).
-
Switch Catalyst Type: If you are using an acid catalyst (like acetic acid), switch to a base catalyst (like piperidine) or vice-versa. Run a small-scale test reaction and analyze the new isomer ratio.
-
Solvent Effects: The choice of solvent can also influence selectivity. For instance, reactions catalyzed by acetic acid in ethanol or DMSO have been shown to improve regioselectivity in certain cases.[11]
-
The diagram below illustrates how different catalysts can direct the reaction toward different products.
Issue 2: Low or No Yield of Desired Pyrazole
Q: My reaction yield is very low. Could the catalyst be the problem?
A: Yes, an incorrect or suboptimal catalyst system can be a major cause of low yield.[7][12] However, other factors should also be investigated.
-
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure your 1,3-dicarbonyl and hydrazine are pure. Hydrazine derivatives can degrade, so using a fresh bottle is recommended.[7][12]
-
Verify Catalyst Choice and Loading: For standard Knorr synthesis, a catalytic amount of a mild acid like glacial acetic acid is often sufficient.[3][13] Using a strong acid might promote side reactions. If stable intermediates like hydroxylpyrazolidines form, increasing the temperature or adding a dehydrating agent may be necessary to drive the reaction to completion.[12]
-
Optimize Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid degradation.[7]
-
Consider a Different Catalyst System: If a standard acid catalyst is ineffective, explore other options. For some substrates, catalysts like nano-ZnO, ammonium chloride, or various metal complexes have been shown to be effective, sometimes under milder "green" conditions.[11][13][14]
-
The following table summarizes the effects of common catalysts on pyrazole synthesis.
| Catalyst Type | Example Catalyst | Typical Conditions | Expected Outcome / Common Issues |
| Weak Acid | Glacial Acetic Acid (AcOH) | Reflux in Ethanol or Propanol | Standard catalyst, generally good yields. Can influence regioselectivity.[3][11] |
| Strong Acid | Hydrochloric Acid (HCl) | Often used as hydrazine salt | Can be effective but may promote side reactions or degradation if conditions are too harsh.[7] |
| Base | Piperidine | Reflux in Ethanol | Can alter regioselectivity compared to acid catalysts; useful for exploring divergent synthesis.[10][15] |
| Solid/Hetero. | Nano-ZnO, Montmorillonite | Varies (e.g., room temp) | Often promoted as "green" catalysts, allowing for easier workup and potentially high yields.[11][14] |
Experimental Protocols
Protocol: Synthesis of a Substituted Pyrazolone via Acid Catalysis
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a classic example of the Knorr condensation.[4]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (catalyst, ~3 drops)
-
Water
-
Standard laboratory glassware, magnetic stirrer, hot plate, and filtration apparatus
Experimental Workflow Diagram:
Procedure:
-
Reaction Setup: In a 20-mL vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol), hydrazine hydrate (6 mmol), and 1-propanol (3 mL).[4]
-
Catalyst Addition: Add 3 drops of glacial acetic acid to the mixture.[4]
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring. Maintain this temperature for 1 hour.[4]
-
Reaction Monitoring: Track the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate / 70% hexane.[4]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while still stirring.[4]
-
Crystallization: Turn off the heat and allow the mixture to cool to room temperature slowly over 30 minutes to encourage precipitation of the product.[4]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jetir.org [jetir.org]
- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 1H-Pyrazole-4-carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming common and complex challenges encountered during the scale-up synthesis of 1H-Pyrazole-4-carbonitrile. This valuable intermediate is a cornerstone in the development of numerous pharmaceutical and agrochemical agents.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a practical question-and-answer format.
Issue 1: Low or Inconsistent Yields
Q: My reaction yield for this compound is significantly lower upon scaling up from the lab to a pilot plant setting. What are the potential causes and how can I address this?
A: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors:
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass transfer and localized concentration gradients, resulting in incomplete reactions and the formation of byproducts.
-
Solution: Ensure the reactor is equipped with an appropriately designed impeller and that the stirring speed is optimized to maintain a homogeneous reaction mixture.
-
-
Poor Temperature Control: The synthesis of pyrazoles can be exothermic, particularly the reaction involving hydrazine.[4] Inefficient heat dissipation in large reactors can lead to localized hotspots, promoting side reactions or degradation of the product.
-
Solution: Employ a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature. Consider a semi-batch process where one of the reactants, such as hydrazine, is added portion-wise to control the exotherm.[4]
-
-
Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be directly transferable to a larger scale.
Issue 2: Impurity Profile and Purification Challenges
Q: I am observing significant impurities in my scaled-up batches of this compound, making purification difficult. What are the common impurities and how can I minimize them?
A: Common impurities in the synthesis of pyrazole-4-carbonitriles can include unreacted starting materials, regioisomers (in the case of substituted pyrazoles), and byproducts from side reactions.[5]
-
Starting Material Purity: The quality of your starting materials is critical. Impurities in reactants like hydrazine derivatives can carry through to the final product.[5]
-
Solution: Ensure all starting materials meet the required purity specifications before use.
-
-
Side Reactions: The formation of byproducts can be exacerbated at a larger scale due to prolonged reaction times or poor temperature control.
-
Solution: Precise control over reaction parameters is key. Maintaining the optimal temperature and minimizing reaction time once the conversion is complete can reduce the formation of unwanted side products.
-
-
Crystallization and Purification: The choice of solvent and the cooling profile during crystallization are critical for obtaining high-purity material.
-
Solution: Conduct solubility studies to identify an optimal solvent or solvent system for recrystallization. A controlled cooling rate can promote the formation of larger, purer crystals. Filtration and drying conditions should also be optimized to prevent product degradation.
-
Issue 3: Safety Concerns with Hydrazine
Q: What are the primary safety concerns when handling hydrazine at a large scale for this compound synthesis?
A: Hydrazine and its derivatives are high-energy and toxic compounds, posing significant safety risks at scale.[4]
-
Thermal Runaway: The reaction of hydrazine with carbonyl compounds is often exothermic and can lead to a thermal runaway if not properly controlled.[4]
-
Solution: Implement robust temperature monitoring and control systems. Slow, controlled addition of hydrazine and efficient cooling are essential.[4]
-
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.
-
Solution: Handle hydrazine in a well-ventilated area or a closed system. Appropriate personal protective equipment (PPE), including gloves and respiratory protection, is mandatory.
-
-
Flammability: Hydrazine has a wide flammability range.
-
Solution: Operate in an inert atmosphere (e.g., nitrogen) to minimize the risk of fire or explosion.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative is a highly efficient and commonly used method for synthesizing substituted pyrazole-4-carbonitriles.[1][4][7] This approach offers advantages in terms of process simplification and waste reduction, making it attractive for scale-up.[1]
Q2: How critical is the choice of catalyst for the one-pot synthesis at scale?
A2: The catalyst plays a crucial role in terms of reaction rate, yield, and selectivity. While various catalysts can be used at the lab scale, for industrial applications, factors like cost, availability, recyclability, and ease of separation are important considerations. Heterogeneous catalysts are often preferred for easier removal from the reaction mixture.[7]
Q3: What are the key parameters to monitor during the scale-up process?
A3: Critical process parameters to monitor include:
-
Temperature: To control the reaction rate and prevent thermal runaway.
-
Pressure: To ensure the safe operation of the reactor.
-
pH: Can influence reaction selectivity and product stability.
-
Reactant Addition Rate: To manage exotherms and maintain a controlled reaction.
-
Stirring Speed: To ensure proper mixing and heat transfer.
-
Reaction Progress: Using in-process controls (e.g., HPLC, GC) to determine reaction completion and monitor impurity formation.
Q4: What are the recommended methods for purification of this compound at a large scale?
A4: Recrystallization is the most common method for purifying solid organic compounds at scale. The choice of solvent is critical and should be based on providing good solubility at elevated temperatures and low solubility at room temperature or below to ensure high recovery of the purified product. Filtration followed by vacuum drying is the standard procedure for isolating the final product.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (a derivative of this compound)[4]
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| LDH | H₂O/EtOH | 55 | 60 | 23 |
| LDH@PTRMS | H₂O/EtOH | 55 | 60 | 30 |
| LDH@PTRMS@DCMBA | H₂O/EtOH | 55 | 45 | 58 |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15 | 93 |
This table illustrates the optimization of a catalyst system for a one-pot synthesis, showing a significant improvement in reaction time and yield with the final catalyst.
Table 2: Effect of Reaction Conditions on Yield in a One-Pot Synthesis of a this compound Derivative[1]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| AlCl₃ (15) | Aqueous Ethanol (1:1) | 80 | 30 | 79-89 |
| Dual-functional catalyst | - | 80 | 5 | High |
This table provides examples of different catalytic systems and their performance, highlighting the potential for rapid, high-yield synthesis under optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles at Laboratory Scale[4]
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add the chosen solvent (e.g., aqueous ethanol) and the catalyst (e.g., 15 mol% AlCl₃).[1]
-
Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 30 minutes).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Note for Scale-Up: When scaling this procedure, careful consideration must be given to the rate of addition of reactants, especially hydrazine, to manage the reaction exotherm. The efficiency of stirring and the capacity of the cooling system are critical for a safe and successful scale-up.
Mandatory Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield during scale-up.
Caption: Simplified reaction pathway for the one-pot synthesis of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound Supplier in China [nj-finechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Identifying and characterizing impurities in pyrazole synthesis via TLC and LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of pyrazoles. It focuses on the identification and characterization of impurities using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole synthesis?
A1: Common impurities in pyrazole synthesis, particularly in reactions like the Knorr synthesis, include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is a common side reaction.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazine derivatives.
-
Hydrazine-Derived Byproducts: Hydrazine starting materials can degrade or undergo side reactions, leading to colored impurities.[1]
-
Incomplete Cyclization Products: The reaction may stall at an intermediate stage, resulting in incompletely cyclized byproducts.[1]
-
Products from Side Reactions: Depending on the specific substrates and reaction conditions, other side reactions may occur, leading to unexpected impurities.
Q2: How can I quickly assess the purity of my crude pyrazole product?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for the initial purity assessment of your crude product.[2][3] By spotting the crude material alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the number of components in your mixture. The presence of multiple spots indicates the presence of impurities.
Q3: My pyrazole is highly polar and remains at the baseline on the TLC plate. What can I do?
A3: If your compound is very polar and shows little to no movement from the baseline, you can try the following:
-
Increase the Polarity of the Mobile Phase: Add a more polar solvent like methanol or ethanol to your eluent system.
-
Use a Different Stationary Phase: Consider using reverse-phase TLC plates where polar compounds will move further up the plate.[4]
-
Add a Modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the spot shape and mobility.
Q4: What is the role of LC-MS in impurity analysis of pyrazole synthesis?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.[5][6] It is invaluable for:
-
Separating Complex Mixtures: LC can separate the desired pyrazole product from various impurities, even those with similar polarities.
-
Determining Molecular Weights: The mass spectrometer provides the molecular weight of each separated component, which is crucial for identifying potential impurities.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that helps in the definitive identification of impurities.[6]
Troubleshooting Guides
TLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is overloaded.- The polarity of the solvent system is not suitable.[7]- The sample is not fully dissolved in the spotting solvent. | - Dilute the sample before spotting.- Adjust the polarity of the eluent.- Ensure the sample is fully dissolved before spotting. |
| Spots are too close together (low resolution) | - The solvent system is too polar or not polar enough. | - Systematically vary the solvent ratio to optimize separation.- Try a different solvent system altogether.[4] |
| No spots are visible | - The sample concentration is too low.- The compound does not visualize under UV light.- The compound has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]- Use a chemical stain (e.g., iodine, potassium permanganate, or anisaldehyde) for visualization.[4][8]- Ensure the compound is not volatile. |
| Smearing from high-boiling point solvents (e.g., DMF, DMSO) | - The spotting solvent has not fully evaporated before developing the plate. | - After spotting, place the TLC plate under high vacuum for a few minutes before placing it in the developing chamber.[4] |
LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very weak signal | - The compound is not ionizing well under the chosen conditions.- The concentration of the sample is too low.- The compound is not eluting from the column. | - Switch between positive and negative ionization modes.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[9]- Prepare a more concentrated sample.- Change the mobile phase composition or gradient to ensure elution. |
| Retention time shifts | - Changes in mobile phase composition or pH.- Column degradation or contamination.- Fluctuations in column temperature. | - Prepare fresh mobile phase and ensure accurate composition.- Flush the column with a strong solvent or replace it if necessary.- Ensure the column oven temperature is stable.[5] |
| High background noise | - Contaminated mobile phase, solvents, or sample.- Bleed from the LC column. | - Use high-purity, LC-MS grade solvents and additives.[5][10]- Filter all samples and mobile phases.- Condition a new column properly before use. |
| Poor peak shape (tailing or fronting) | - Column overload.- Inappropriate mobile phase pH for the analyte.- Column void or contamination. | - Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column. |
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis of a Pyrazole Synthesis Reaction
-
Plate Preparation: Obtain a silica gel 60 F254 pre-coated TLC plate.[8][11] Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). Prepare separate solutions of your starting materials for comparison.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the origin line. Ensure the spots are small and do not diffuse into each other. A co-spot, where the crude mixture and starting material are spotted on top of each other, can be helpful for comparison.[4]
-
Development: Prepare the developing chamber by adding the chosen eluent system (e.g., a mixture of hexane and ethyl acetate) to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[8] If spots are not visible, use a chemical stain such as iodine vapor or potassium permanganate dip.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf values of the spots in the crude mixture to those of the starting materials to assess the reaction progress.
Protocol 2: General Procedure for LC-MS Analysis of Pyrazole Impurities
-
Sample Preparation: Accurately weigh a small amount of the crude pyrazole product and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]
-
LC Conditions:
-
Column: A reversed-phase C18 column is a common starting point for the analysis of pyrazole derivatives.
-
Mobile Phase: A typical mobile phase consists of two solvents: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The formic acid helps to protonate the analytes for positive ion mode detection.[10]
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.5-1.0 mL/min.
-
Injection Volume: Inject 1-10 µL of the prepared sample.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for pyrazole analysis.
-
Polarity: Start with positive ion mode, as the nitrogen atoms in the pyrazole ring are readily protonated.
-
Scan Mode: Perform a full scan to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Data Acquisition: Acquire data over the entire LC run time.
-
-
Data Analysis:
-
Extract Ion Chromatograms (EICs): For the expected mass of your product and any suspected impurities, extract the ion chromatograms to visualize their elution profiles.
-
Mass Spectra: Examine the mass spectrum for each chromatographic peak to determine the molecular weight of the corresponding compound.
-
Impurity Identification: Based on the molecular weights, propose potential structures for the impurities (e.g., unreacted starting materials, regioisomers, or byproducts). Further structural confirmation can be achieved using MS/MS analysis.
-
Quantitative Data Summary
The following table provides illustrative data for a hypothetical pyrazole synthesis. Actual values will vary depending on the specific compounds and analytical conditions.
| Compound | TLC Rf Value (Hexane:EtOAc 3:1) | LC Retention Time (min) | [M+H]⁺ (m/z) |
| Starting Material 1 (1,3-Diketone) | 0.65 | 5.2 | 163.1 |
| Starting Material 2 (Hydrazine) | 0.20 | 2.1 | 109.1 |
| Desired Pyrazole Product | 0.50 | 8.5 | 235.1 |
| Impurity 1 (Regioisomer) | 0.45 | 8.1 | 235.1 |
| Impurity 2 (Incomplete Cyclization) | 0.30 | 6.7 | 253.1 |
Visualizations
Caption: Workflow for impurity analysis in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Chromatography [chem.rochester.edu]
- 5. zefsci.com [zefsci.com]
- 6. chimia.ch [chimia.ch]
- 7. bitesizebio.com [bitesizebio.com]
- 8. rsc.org [rsc.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1H-Pyrazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) for the characterization of 1H-Pyrazole-4-carbonitrile derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1][2] This document outlines detailed experimental protocols, presents comparative data, and explores alternative analytical techniques to assist researchers in selecting the most appropriate methods for their work.
Introduction
This compound and its derivatives are versatile scaffolds in the synthesis of a wide range of biologically active molecules.[1] Accurate structural elucidation and purity assessment are critical for the advancement of research and development in this area. FTIR spectroscopy and Mass Spectrometry are powerful, complementary techniques that provide valuable insights into the molecular structure and composition of these compounds.[3] FTIR provides information about the functional groups present, while mass spectrometry determines the molecular weight and provides information about the molecular formula and fragmentation patterns.
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of solid this compound derivatives using the Potassium Bromide (KBr) pellet method.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer, Shimadzu)
-
Hydraulic press
-
Agate mortar and pestle
-
Oven
Procedure:
-
Sample Preparation:
-
Dry a small amount of spectroscopic grade KBr in an oven to remove any moisture.
-
Place approximately 1-2 mg of the solid this compound derivative and about 100-200 mg of the dried KBr into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the die of a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum by the instrument's software.[3]
-
Mass Spectrometry (MS)
This protocol provides a general procedure for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), suitable for volatile and thermally stable derivatives. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique.[4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Set the injector temperature and the transfer line temperature to ensure efficient vaporization of the sample without degradation.
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer will acquire mass spectra across a specified mass range (e.g., m/z 50-500) as the compound elutes from the GC column.
-
Data Presentation
FTIR Spectral Data of Selected this compound Derivatives
The following table summarizes the characteristic FTIR absorption bands for several this compound derivatives. The presence of a sharp band around 2200-2230 cm⁻¹ is a key indicator of the nitrile (C≡N) group.
| Derivative | ν(N-H) cm⁻¹ | ν(C≡N) cm⁻¹ | ν(C=N) cm⁻¹ | ν(C=C) cm⁻¹ | Other Key Bands (cm⁻¹) | Reference |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208 | 2206 | 1632 | 1600, 1519, 1489 | 829 (C-Cl) | [5] |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3442, 3305, 3221 | 2205 | 1600 | 1583, 1514, 1485 | 1514, 1340 (NO₂) | [5] |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3445, 3340, 3315, 3210 | 2206 | 1597 | 1508, 1441 | 1246, 1028 (C-O) | [5] |
| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3345, 3314, 3218 | 2204 | - | 1588, 1508, 1440 | 820 (C-Br) | [5] |
Mass Spectrometry Data of a Representative this compound Derivative
The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. For example, the fragmentation of a substituted this compound may involve the loss of small molecules like HCN, N₂, or side-chain fragments.
| Derivative | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Ionization Method |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₇H₁₄N₄O | 290.32 | 290 [M]⁺ | EIMS |
Mandatory Visualization
Caption: Workflow for the synthesis and analysis of this compound derivatives.
Comparison with Alternative Techniques
While FTIR and MS are primary analytical tools, other techniques can provide complementary or, in some cases, superior information.
| Technique | Principle | Advantages for Pyrazole Analysis | Limitations |
| Raman Spectroscopy | Inelastic scattering of monochromatic light.[6][7] | Excellent for symmetric non-polar bonds, less interference from water, minimal sample preparation.[1][6] Can provide complementary information to FTIR. | Fluorescence from the sample or impurities can be a major issue. Weaker signal than FTIR.[1][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, essential for unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts, and more expensive instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds by liquid chromatography followed by mass analysis.[4] | Ideal for non-volatile, thermally labile, and polar pyrazole derivatives.[4] High sensitivity and selectivity.[4] | More complex instrumentation and method development compared to direct infusion MS or GC-MS for suitable compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass analysis.[5] | Excellent for volatile and thermally stable pyrazole derivatives.[5] Provides high-resolution separation and sensitive detection. | Not suitable for non-volatile or thermally unstable compounds.[5] |
Conclusion
FTIR and Mass Spectrometry are indispensable techniques for the characterization of this compound derivatives. FTIR provides a rapid and non-destructive method for identifying key functional groups, confirming the presence of the nitrile and other characteristic moieties. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, offers sensitive detection, accurate molecular weight determination, and valuable structural information through fragmentation analysis. The choice of the most appropriate analytical technique will depend on the specific properties of the derivative and the research question being addressed. For comprehensive structural elucidation, a combination of techniques, including NMR spectroscopy, is often required.
References
- 1. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 2. ejbps.com [ejbps.com]
- 3. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. sfr.ca [sfr.ca]
- 7. rockymountainlabs.com [rockymountainlabs.com]
Comparative Biological Activities of 1H-Pyrazole-4-carbonitrile Analogs: A Guide for Researchers
For researchers and professionals in drug development, the 1H-pyrazole-4-carbonitrile scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comparative analysis of various analogs, summarizing their performance in key therapeutic areas and detailing the experimental protocols used for their evaluation.
The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The this compound moiety, in particular, has been a focus of recent research, leading to the discovery of potent anticancer, antimicrobial, and kinase inhibitory agents.[2][3][4] This guide synthesizes findings from recent studies to offer a comparative overview of the biological activities of these promising compounds.
Anticancer Activity
A significant body of research highlights the potential of this compound analogs as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often with potencies comparable or superior to standard chemotherapeutic drugs.
A study on pyrazole-indole hybrids identified compounds 7a and 7b as potent inhibitors of the HepG2 human liver carcinoma cell line, with IC50 values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively. These values indicate a significantly higher potency than the reference drug, doxorubicin (IC50 = 24.7 ± 3.2 µM).[3] The same series of compounds also showed excellent activity against the MCF-7 human breast adenocarcinoma cell line.[3]
Furthermore, investigations into 4-amino-(1H)-pyrazole derivatives as Janus kinase (JAK) inhibitors have yielded highly potent molecules. For instance, compound 3f exhibited remarkable inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM, respectively.[4] This highlights the potential of this scaffold in targeting signaling pathways crucial for cancer cell proliferation and survival.[4]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| 3f (JAK1) | - | 0.0034 | - | - |
| 3f (JAK2) | - | 0.0022 | - | - |
| 3f (JAK3) | - | 0.0035 | - | - |
| 11b | HEL (Leukemia) | 0.35 | Ruxolitinib | >10 |
| 11b | K562 (Leukemia) | 0.37 | Ruxolitinib | >10 |
Antimicrobial Activity
In addition to their anticancer properties, this compound analogs have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens.
One study reported the synthesis of novel 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives and their evaluation as antimicrobial agents.[2] These compounds showed positive inhibition against at least one type of yeast tested, with some derivatives exhibiting an intermediate inhibitory effect against Candida albicans.[2]
Another research effort focused on 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, which displayed notable antioxidant and antimicrobial properties.[5] The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4 µg/mL to 2048 µg/mL against various fungal and bacterial strains.[5]
| Compound Series | Microbial Strain | Activity Metric | Result |
| 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitriles | Candida albicans | Inhibition Zone | Intermediate |
| 2,3-dihydro-1H-pyrazole-4-carbonitriles | Various Bacteria & Fungi | MIC | 4 - 2048 µg/mL |
Kinase Inhibition
The 1H-pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6] Derivatives of this compound have been specifically investigated for their ability to inhibit various kinases.
As mentioned earlier, 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[4] The JAK/STAT signaling pathway is a critical target in several cancers and inflammatory conditions.[4] The nanomolar potency of compounds like 3f underscores the potential of this chemical class in developing targeted therapies.[4]
The versatility of the pyrazole ring allows for structural modifications to target different kinase families, making it a valuable starting point for the development of novel inhibitors.[6]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of this compound analogs.
Anticancer Activity (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is evaluated using in vitro kinase inhibition assays.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: A typical workflow for the discovery of bioactive this compound analogs.
This guide provides a snapshot of the current research landscape for this compound analogs. The presented data and methodologies aim to assist researchers in navigating this promising area of drug discovery and in the design of future studies.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-amino-1H-pyrazole-4-carbonitriles: A Novel One-Pot Approach vs. Traditional Condensation
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. This guide provides a comparative analysis of a novel, one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile against a traditional two-component condensation method. The data presented aims to offer an objective evaluation of performance, supported by detailed experimental protocols.
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Among its derivatives, 5-amino-1H-pyrazole-4-carbonitriles are crucial intermediates for the synthesis of a wide range of biologically active compounds. This guide focuses on the synthesis of a representative example, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, to highlight the advancements in synthetic methodology.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for the novel one-pot synthesis and a representative traditional condensation method for preparing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
| Parameter | Novel One-Pot, Three-Component Synthesis | Traditional Two-Component Condensation |
| Starting Materials | Benzaldehyde, Malononitrile, Phenylhydrazine | Benzoylacetonitrile, Phenylhydrazine |
| Catalyst | LDH@PTRMS@DCMBA@CuI (nano copper) | Typically base-catalyzed (e.g., piperidine) or uncatalyzed with heating |
| Solvent | H₂O/EtOH (1:1) | Ethanol or Dioxane |
| Reaction Temperature | 55 °C | Reflux |
| Reaction Time | 15 - 27 minutes[1] | Several hours |
| Product Yield | 85 - 93%[1] | Generally lower to moderate |
| Work-up | Simple filtration and washing | Often requires column chromatography |
| Environmental Impact | Greener (water-based solvent, lower energy) | Higher (organic solvents, higher energy) |
Novel One-Pot, Three-Component Synthesis: A Greener and More Efficient Approach
A recently developed method utilizes a nano copper catalyst stabilized on a layered double hydroxide (LDH@PTRMS@DCMBA@CuI) to facilitate a one-pot, three-component reaction between an aldehyde, malononitrile, and a hydrazine.[1] This approach offers significant advantages in terms of efficiency, simplicity, and sustainability.
Experimental Protocol: Novel One-Pot Synthesis
In a test tube, phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) are combined.[1] A solvent mixture of H₂O/EtOH (0.5 mL : 0.5 mL) is added, and the reaction mixture is stirred at 55 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed, and dried.
Traditional Two-Component Condensation: The Established Route
The conventional synthesis of 5-amino-1H-pyrazole-4-carbonitriles typically involves the condensation of a β-ketonitrile with a hydrazine.[2] For the target molecule, this would involve the reaction of benzoylacetonitrile with phenylhydrazine. This method, while reliable, often requires longer reaction times and purification by column chromatography.
Experimental Protocol: Traditional Condensation
A solution of phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is prepared with stirring. To this solution, benzoylacetonitrile (1.2 mmol) is added slowly. The reaction mixture is then brought to reflux and maintained for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Conclusion
The novel one-pot, three-component synthesis using a nano copper catalyst presents a significant improvement over the traditional two-component condensation for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. The key advantages of the new method are remarkably shorter reaction times, higher product yields, milder reaction conditions, and a more environmentally friendly solvent system. These factors contribute to a more efficient, cost-effective, and sustainable synthetic route, making it an attractive alternative for researchers and professionals in the field of drug discovery and development.
References
Unveiling Molecular Structures: A Comparative Guide to Theoretical and Experimental Spectroscopy of Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Substituted pyrazoles, a class of heterocyclic compounds, are of significant interest due to their wide range of pharmacological activities. This guide provides a comprehensive comparison of theoretical and experimental spectroscopic data for this important class of molecules, offering a valuable resource for validating molecular structures and understanding their electronic properties.
The synergy between computational chemistry and experimental spectroscopy provides a powerful toolkit for modern chemical analysis. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict spectroscopic properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis). Comparing these theoretical predictions with experimental data allows for a more confident and in-depth structural elucidation.
The General Workflow: From Molecule to Validated Structure
The process of comparing theoretical and experimental spectroscopic data for substituted pyrazoles follows a systematic workflow. This involves the synthesis of the target molecule, acquisition of experimental spectra, computational modeling, and a final comparative analysis.
Figure 1: A diagram illustrating the general workflow for the comparison of theoretical and experimental spectroscopic data for substituted pyrazoles.
Spectroscopic Data Comparison: A Case Study Approach
To illustrate the comparison, we will examine representative substituted pyrazoles and their spectroscopic data. The following tables summarize the experimental and theoretical values for ¹H-NMR, ¹³C-NMR, and IR spectroscopy.
¹H-NMR and ¹³C-NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Theoretical calculations of NMR chemical shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra.[1][2][3][4]
Table 1: Comparison of Experimental and Theoretical ¹H-NMR Chemical Shifts (δ, ppm) for selected substituted pyrazoles.
| Compound | Proton | Experimental (Solvent) | Theoretical (Method) | Reference |
| Pyrazole | H3/H5 | 7.62 (CDCl₃) | 7.65 (TNDO) | [5] |
| H4 | 6.32 (CDCl₃) | 6.37 (TNDO) | [5] | |
| 3,5-dimethylpyrazole | CH₃ | 2.22 (CDCl₃) | 2.30 (TNDO) | [5] |
| H4 | 5.80 (CDCl₃) | 5.83 (TNDO) | [5] | |
| 1-phenyl-3-methyl-pyrazol-5-one | CH₃ | 2.2 (CDCl₃) | 2.1 (TNDO/6-31G(d)) | [6] |
| Phenyl-H | 7.2-7.8 (CDCl₃) | 7.1-7.7 (TNDO/6-31G(d)) | [6] |
Table 2: Comparison of Experimental and Theoretical ¹³C-NMR Chemical Shifts (δ, ppm) for selected substituted pyrazoles.
| Compound | Carbon | Experimental (Solvent) | Theoretical (Method) | Reference |
| Pyrazole | C3/C5 | 134.7 (DMSO-d₆) | - | [7] |
| C4 | 105.1 (DMSO-d₆) | - | [7] | |
| 3,5-dimethylpyrazole | C3/C5 | 144.0 (CDCl₃) | - | - |
| C4 | 104.5 (CDCl₃) | - | - | |
| CH₃ | 11.5 (CDCl₃) | - | - | |
| 1-phenyl-3-methyl-pyrazol-5-one | C=O | 171.0 (CDCl₃) | 170.5 (TNDO/6-31G(d)) | [6] |
| C3 | 144.5 (CDCl₃) | 144.7 (TNDO/6-31G(d)) | [6] | |
| C4 | 92.5 (CDCl₃) | 92.0 (TNDO/6-31G(d)) | [6] | |
| Phenyl-C | 120-139 (CDCl₃) | 119-138 (TNDO/6-31G(d)) | [6] |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Theoretical vibrational frequency calculations can predict the IR spectrum, and a good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure.[4][6][8][9] It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical methods.
Table 3: Comparison of Experimental and Theoretical IR Vibrational Frequencies (cm⁻¹) for Pyrazole.
| Vibrational Mode | Experimental | Theoretical (B3LYP/6-311+G**) | Reference |
| N-H stretch | 3475 | 3480 | [4] |
| C-H stretch | 3130 | 3135 | [4] |
| Ring stretch | 1520 | 1525 | [4] |
| Ring deformation | 920 | 925 | [4] |
Experimental and Computational Protocols
The accuracy of both experimental and theoretical data is highly dependent on the methodologies employed. Below are detailed protocols for the key experiments and calculations cited.
Experimental Protocols
-
General Synthesis of Substituted Pyrazoles: Substituted pyrazoles are often synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[10][11][12] The reaction mixture is typically refluxed in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5][13]
-
IR Spectroscopy: Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4] Samples can be analyzed as KBr pellets, thin films, or in solution. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
Computational Protocols
-
Density Functional Theory (DFT) Calculations: Theoretical calculations are predominantly performed using DFT methods. The B3LYP functional combined with a basis set such as 6-311+G** is a common choice for geometry optimization and frequency calculations of pyrazole derivatives.[4][6]
-
Geometry Optimization: The molecular geometry of the substituted pyrazole is optimized to find the lowest energy conformation. This is a crucial step before calculating spectroscopic properties.
-
Calculation of Spectroscopic Properties:
-
NMR: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts.[2]
-
IR: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[4]
-
Conclusion
The comparison of theoretical and experimental spectroscopic data is an indispensable tool in modern chemical research. For substituted pyrazoles, this combined approach provides a robust framework for structural verification and a deeper understanding of their physicochemical properties. The good agreement generally observed between DFT-calculated and experimentally measured spectroscopic parameters underscores the predictive power of computational chemistry
References
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journaljpri.com [journaljpri.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Assays for Evaluating the Biological Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This guide provides a comparative overview of common in vitro assays used to determine the biological efficacy of pyrazole derivatives. Detailed experimental protocols for key assays are provided, alongside quantitative data to facilitate comparison between different pyrazole compounds and assay methodologies.
I. Assays for Anticancer Activity
The anticancer potential of pyrazole compounds is frequently evaluated through their ability to inhibit specific protein kinases involved in cancer cell signaling and their direct cytotoxic effects on cancer cell lines.
Kinase Inhibition Assays
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have shown significant promise as inhibitors of various kinases.
Data Presentation: Comparison of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [1] |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [1] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [1] |
| Compound 17 | Chk2 | 17.9 | - | - | [1] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | - | - | [2] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 | - | - | [2] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 | - | - | [2] |
| Pyrazole 9 | CDK2/cyclin A2 | 960 | - | - | [3] |
| Pyrazole 7d | CDK2/cyclin A2 | 1470 | - | - | [3] |
| Pyrazole 7a | CDK2/cyclin A2 | 2000 | - | - | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Test Pyrazole Compounds (dissolved in DMSO)
-
Kinase Enzyme
-
Substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO as a negative control.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit, which involves a two-step process of adding an ADP-Glo™ Reagent and then a Kinase Detection Reagent.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
Signaling Pathway and Workflow Visualization
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the direct effect of pyrazole compounds on the viability and proliferation of cancer cells.
Data Presentation: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrazole 3d | MCF-7 | Breast Cancer | 10 | [4] |
| Pyrazole 3e | MCF-7 | Breast Cancer | 12 | [4] |
| Pyrazole 5a | MCF-7 | Breast Cancer | 14 | [4] |
| Pyrazole 7a | HepG2 | Liver Cancer | 6.1 | |
| Pyrazole 7b | HepG2 | Liver Cancer | 7.9 | [5] |
| Pyrazole 3f | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 (24h) | [6] |
| Pyrazole 3f | MDA-MB-468 | Triple Negative Breast Cancer | 6.45 (48h) | [6] |
| Indolo–pyrazole 6c | SK-MEL-28 | Melanoma | 3.46 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test Pyrazole Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of the pyrazole compounds (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) and a vehicle control (DMSO).[6]
-
Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[6]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
II. Assays for Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.
Data Presentation: Antimicrobial Activity of Pyrazole Compounds
| Compound | Microorganism | Assay Method | MIC (µg/mL) | Reference |
| Pyrazole 21a | Aspergillus niger | Broth Microdilution | 2.9–7.8 | [7] |
| Pyrazole 21a | Staphylococcus aureus | Broth Microdilution | 62.5–125 | [7] |
| Pyrazole 21a | Bacillus subtilis | Broth Microdilution | 62.5–125 | [7] |
| Pyrazole 21a | Klebsiella pneumoniae | Broth Microdilution | 62.5–125 | [7] |
| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | Broth Microdilution | 6.25 - 50 | [8] |
| Pyrazole derivative 7b | Various pathogens | Broth Microdilution | 0.22 - 0.25 | [9] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test Pyrazole Compounds
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the pyrazole compounds in the broth in a 96-well plate.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
III. Assays for G Protein-Coupled Receptor (GPCR) Modulation
GPCRs are a large family of cell surface receptors that are important drug targets. Pyrazoles can act as modulators of GPCR activity.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific GPCR by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-LSD for 5-HT6 receptor)
-
Test Pyrazole Compounds
-
Binding buffer
-
Wash buffer
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from cells overexpressing the target GPCR.
-
In a 96-well plate, set up reactions for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, high concentration of a known unlabeled ligand), and competition binding (membranes, radioligand, and serial dilutions of the test pyrazole compound).[2]
-
Incubate the plate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 37°C).[2]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Experimental Protocol: cAMP Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger often regulated by GPCRs.
Materials:
-
Cells expressing the target GPCR
-
Test Pyrazole Compounds
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™)
-
White, opaque 96-well plates
-
Plate reader compatible with the detection kit
Procedure (for a Gi-coupled receptor using a luminescence-based assay):
-
Seed cells expressing the GPCR of interest into a 96-well plate and incubate overnight.
-
Equilibrate the cells with the cAMP detection reagent according to the manufacturer's instructions.
-
Add the test pyrazole compounds at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified time at room temperature.
-
Measure the luminescence signal. A decrease in signal indicates activation of the Gi-coupled receptor.
-
Calculate the percent inhibition of the forskolin response and determine the EC50 or IC50 value.[10]
IV. Assays for Other Enzyme Inhibition
Pyrazole derivatives are also known to inhibit other classes of enzymes involved in various disease pathologies.
Data Presentation: Inhibition of Various Enzymes by Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50/Ki | Reference |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase II | IC50: 0.75 µM (compound 4e) | [1] |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase IX | IC50: 0.15 µM (compound 4j) | [1] |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase XII | IC50: 0.28 µM (compound 4j) | [1] |
| 1,3,5-trisubstituted-pyrazolines | Carbonic Anhydrase I | Ki: 316.7–533.1 nM | [4] |
| 1,3,5-trisubstituted-pyrazolines | Carbonic Anhydrase II | Ki: 412.5–624.6 nM | [4] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | IC50: 0.04 µM | [7] |
| Phenylbutazone | Cyclooxygenase-1 (COX-1) | IC50: 10 µM | [7] |
| Phenylbutazone | Cyclooxygenase-2 (COX-2) | IC50: 23 µM | [7] |
| Isoxazole derivative C3 | 5-Lipoxygenase (5-LOX) | IC50: 8.47 µM | [11] |
| Isoxazole derivative C5 | 5-Lipoxygenase (5-LOX) | IC50: 10.48 µM | [11] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic substrate (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test Pyrazole Compounds
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, fluorogenic substrate, and the test compound or control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity over a set period. The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percent inhibition and determine the IC50 values.[7]
Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX, an enzyme involved in the inflammatory response.
Materials:
-
Purified 5-Lipoxygenase enzyme
-
Assay buffer (e.g., Tris buffer)
-
Linoleic acid (substrate)
-
Test Pyrazole Compounds
-
Spectrophotometer
Procedure:
-
Prepare a solution of the 5-LOX enzyme in the assay buffer.
-
Prepare dilutions of the test pyrazole compounds.
-
In a cuvette or microplate well, pre-incubate the enzyme with the test compound or vehicle control for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.[11][12]
-
Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC50 value.
This guide provides a foundational framework for researchers to design and execute in vitro screening of pyrazole compounds. The choice of assay will depend on the specific biological target and the therapeutic area of interest. For comprehensive profiling, it is recommended to perform a panel of assays to assess potency, selectivity, and potential off-target effects.
References
- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
Unlocking the Potency of 1H-Pyrazole-4-carbonitrile Derivatives: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 1H-Pyrazole-4-carbonitrile derivatives, a class of compounds that has garnered significant interest for its therapeutic potential, particularly in oncology. By presenting key experimental data in a structured format, detailing methodologies, and visualizing critical pathways, this guide aims to facilitate the rational design of more potent and selective drug candidates.
The this compound scaffold serves as a versatile template in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1] Extensive research has focused on elucidating the structure-activity relationships (SAR) of these compounds, primarily as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This guide will delve into the SAR of these derivatives, with a focus on their anticancer properties, by comparing their inhibitory activities against key oncogenic kinases and cancer cell lines.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has revealed critical insights into the structural modifications that enhance their potency and selectivity. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activities of representative compounds from various studies, providing a quantitative basis for SAR analysis.
Cytotoxicity against Human Cancer Cell Lines
The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) values obtained from these assays quantify the cytotoxic potential of the compounds against various cancer cell lines.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||||
| 5h | H | 4-Fluorophenyl | Imidazole | MCF-7 | 0.12 | [4] |
| 5e | H | 4-Chlorophenyl | Imidazole | MDA-MB-231 | 0.63 | [4] |
| Series 2 | ||||||
| 5b | H | 2-Hydroxy-4-methoxyphenyl | Methyl ester | K562 | 0.021 | [5][6] |
| 5b | H | 2-Hydroxy-4-methoxyphenyl | Methyl ester | A549 | 0.69 | [5][6] |
| 5e | H | 2-Hydroxy-4-methoxyphenyl | Cyano | K562 | < ABT-751 | [5] |
| Series 3 | ||||||
| 15 | Pyrazolo[3,4-d]pyrimidine | 4-Chlorophenyl | Cyano | Various | 1.18 - 8.44 (GI50) | [7] |
Key SAR Observations for Cytotoxicity:
-
Substitution at the 4th position of the pyrazole ring: The introduction of bulky and lipophilic groups, such as those containing fluorine and imidazole, has been shown to enhance cytotoxic activity.[4]
-
Nature of the substituent at the 5-position: The presence of a methyl ester or a cyano group can lead to potent growth inhibition in various cancer cell lines.[5][6]
-
Fused ring systems: The fusion of the pyrazole ring with other heterocyclic systems, like in the pyrazolo[3,4-d]pyrimidine derivatives, can result in broad-spectrum anticancer activity.[7]
Kinase Inhibitory Activity
The inhibitory potential of this compound derivatives against specific protein kinases is a key determinant of their mechanism of action. In vitro kinase assays are employed to measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
| Compound | Target Kinase | IC50 (µM) | Reference |
| Series 1 | |||
| 5h | Aurora-A | 0.78 | [4] |
| 5e | Aurora-A | 1.12 | [4] |
| Series 2 | |||
| 15 | EGFR | 0.135 | [7] |
| 16 | EGFR | 0.034 | [7] |
| 4 | EGFR | 0.054 | [7] |
| Series 3 | |||
| 6 | Aurora A | 0.16 | [3] |
| 7 | Aurora A | 0.0289 | [3] |
| 7 | Aurora B | 0.0022 | [3] |
Key SAR Observations for Kinase Inhibition:
-
Target Specificity: Minor structural modifications can significantly alter the selectivity profile of the inhibitors. For instance, some derivatives show potent inhibition of Aurora kinases, while others are more effective against the Epidermal Growth Factor Receptor (EGFR).[3][4][7]
-
Substituent Effects: The presence of specific functional groups can enhance binding affinity to the kinase active site. For example, in a series of Aurora A inhibitors, a nitro group was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[3]
-
Core Structure: The pyrazole scaffold itself is a privileged structure for kinase inhibition, and its derivatives have been successfully developed as potent inhibitors of various kinases.[2][3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Cell Viability Assay
This protocol outlines the general steps for determining the cytotoxic effects of compounds on cancer cell lines using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity (or signal) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization of Key Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1H-Pyrazole-4-carbonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1H-Pyrazole-4-carbonitrile, a compound that requires careful management due to its hazardous properties.
Immediate Safety Considerations: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[1] All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Quantitative Hazard Data
To facilitate a quick assessment of the primary hazards associated with this compound, the following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory. The following protocol outlines the recommended steps for safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect surplus or non-recyclable solid this compound in a dedicated, properly labeled, and sealed container. Avoid creating dust during transfer.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected in the same hazardous waste container.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] The clean, triple-rinsed container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.
2. Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the approximate concentration and the date the waste was first added to the container.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.[4]
4. Final Disposal:
-
The ultimate disposal of this compound waste should be conducted by a licensed professional waste disposal service.[3]
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Pyrazole-4-carbonitrile
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-Pyrazole-4-carbonitrile. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing the risk of exposure to this hazardous chemical.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for handling this compound.[2][3][4] For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and remove them immediately if contaminated.[3] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times, as this information is not readily available for this compound. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Mandatory for all personnel in the vicinity of where the chemical is handled to protect against splashes and airborne particles.[5] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[5] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn at all times to protect skin and personal clothing from contamination.[5] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[4] |
| Foot Protection | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects.[2] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe workflow. The following procedural steps provide a direct guide for laboratory operations.
A. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
B. Handling and Experimental Use
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of solid this compound within a chemical fume hood to prevent the generation and inhalation of dust.
-
Use appropriate tools (e.g., spatula, powder funnel) to minimize spillage.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Set up all reactions involving this compound in a chemical fume hood.
-
Ensure that all glassware is clean, dry, and free of defects.
-
Use a secondary container for reactions when possible to contain any potential spills.
-
-
Post-Reaction:
-
Quench reactions safely according to established laboratory procedures.
-
Clean all contaminated glassware and equipment thoroughly.
-
C. Spill Management
-
Evacuate: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Contain: For small spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean-Up:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
D. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed and certified chemical waste disposal company. Chemical incineration is a common disposal method for similar compounds[6]. Follow all institutional and local regulations for hazardous waste disposal.
III. Experimental Protocol Reference
While specific experimental protocols will vary depending on the research objectives, the synthesis of pyrazole derivatives often involves the reaction of a β-ketonitrile with a hydrazine derivative. For detailed synthetic procedures involving this compound and its derivatives, researchers are encouraged to consult relevant scientific literature. These publications often provide detailed experimental sections that can serve as a valuable resource for planning and executing experiments safely.
IV. Visual Workflow for Safe Handling
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow from receiving to disposal of this compound.
Caption: Step-by-step procedure for responding to a spill.
References
- 1. aksci.com [aksci.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
